Product packaging for N-(2-methoxy-5-sulfamoylphenyl)acetamide(Cat. No.:CAS No. 85605-29-4)

N-(2-methoxy-5-sulfamoylphenyl)acetamide

Katalognummer: B1274073
CAS-Nummer: 85605-29-4
Molekulargewicht: 244.27 g/mol
InChI-Schlüssel: CIPIFLDLSCTFIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

N-(2-methoxy-5-sulfamoylphenyl)acetamide (CAS 85605-29-4) is a chemical compound of significant interest in medicinal and organic chemistry research. It features a molecular structure that incorporates both acetamide and sulfonamide pharmacophores, a combination known to be associated with diverse biological activities . This structure makes it a valuable intermediate for the design and synthesis of novel bioactive molecules. The presence of the sulfamoyl group is a key feature, as sulfonamide derivatives are extensively investigated for their potential anti-inflammatory and antioxidant properties . Research indicates that such acetamide-sulfonamide hybrids are promising scaffolds for developing agents with radiomodulatory effects, particularly in studies focused on protecting renal tissues from inflammation and oxidative stress induced by factors like ionizing radiation . The compound serves as a versatile building block in pharmaceutical research, enabling the exploration of new therapeutic candidates . It is strictly intended for laboratory research purposes. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O4S B1274073 N-(2-methoxy-5-sulfamoylphenyl)acetamide CAS No. 85605-29-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(2-methoxy-5-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-6(12)11-8-5-7(16(10,13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPIFLDLSCTFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388136
Record name N-(2-methoxy-5-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85605-29-4
Record name N-(2-methoxy-5-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of N-(2-methoxy-5-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound N-(2-methoxy-5-sulfamoylphenyl)acetamide is limited. This guide provides a comprehensive overview of its anticipated basic properties, experimental protocols, and potential biological relevance based on the well-established chemistry and pharmacology of structurally related N-phenylacetamides and aromatic sulfonamides. The experimental protocols and pathway diagrams presented are representative examples for this class of compounds.

Core Chemical and Physical Properties

This compound is a synthetic organic compound featuring a methoxy-substituted phenyl ring, an acetamide group, and a sulfonamide moiety. These functional groups are expected to dictate its chemical reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name This compound-
CAS Number 85605-29-4[Vendor Information]
Molecular Formula C₉H₁₂N₂O₄S-
Molecular Weight 244.27 g/mol Calculated
Melting Point Data not available-
Boiling Point Data not available-
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated.Inferred from related structures
pKa Data not available. The sulfonamide group imparts acidic properties.-

General Synthesis and Characterization Protocols

The synthesis of this compound would likely involve a multi-step process common for the preparation of substituted aromatic sulfonamides and N-phenylacetamides.

Representative Synthesis Protocol

A plausible synthetic route could involve the acylation of a substituted aniline with an acetylating agent, followed by chlorosulfonation and subsequent amination to introduce the sulfonamide group. The following is a generalized protocol.

Experimental Protocol: Synthesis of a Substituted N-phenylacetamide and subsequent Sulfonamidation

  • Acetylation of Aniline Derivative:

    • Dissolve the starting aniline (e.g., 2-methoxy-5-aminoaniline, if available) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

    • Add an acetylating agent, like acetic anhydride or acetyl chloride, dropwise at 0°C.

    • Include a base, such as triethylamine or pyridine, to neutralize the acid byproduct.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the resulting N-acetylated product by recrystallization or column chromatography.

  • Chlorosulfonation:

    • Carefully add the N-acetylated intermediate to an excess of chlorosulfonic acid at 0°C.

    • Stir the mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

    • Quench the reaction by slowly pouring the mixture onto crushed ice.

    • The precipitated sulfonyl chloride is then filtered, washed with cold water, and dried.

  • Amination:

    • Dissolve the sulfonyl chloride in a suitable solvent like acetone or THF.

    • Add an excess of aqueous ammonia or a solution of the desired amine dropwise at 0°C.

    • Stir the reaction mixture until the formation of the sulfonamide is complete.

    • Remove the solvent under reduced pressure and purify the final product, this compound, by recrystallization or column chromatography.

SynthesisWorkflow cluster_acetylation Step 1: Acetylation cluster_sulfonation Step 2: Chlorosulfonation cluster_amination Step 3: Amination Aniline Substituted Aniline Acetylation Acetic Anhydride / Acetyl Chloride Base Aniline->Acetylation Reacts with N_Acetylated N-Acetylated Intermediate Acetylation->N_Acetylated Forms ChlorosulfonicAcid Chlorosulfonic Acid N_Acetylated->ChlorosulfonicAcid SulfonylChloride Sulfonyl Chloride Intermediate ChlorosulfonicAcid->SulfonylChloride Forms Ammonia Ammonia SulfonylChloride->Ammonia FinalProduct This compound Ammonia->FinalProduct Forms

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the acetyl methyl protons, methoxy protons, aromatic protons, and sulfonamide and amide NH protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the methyl carbons of the acetyl and methoxy groups.
FT-IR Characteristic absorption bands for N-H stretching (amide and sulfonamide), C=O stretching (amide), and S=O stretching (sulfonamide).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
HPLC A single major peak indicating the purity of the compound.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Potential Biological Activity and Signaling Pathways

Sulfonamide-containing compounds are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The presence of the sulfonamide group in this compound suggests potential therapeutic applications.

Many sulfonamides are known to act as inhibitors of various enzymes, with carbonic anhydrase and dihydropteroate synthase being prominent examples. Inhibition of these enzymes can lead to diuretic and antibacterial effects, respectively. Furthermore, some sulfonamides have been developed as anticancer agents, kinase inhibitors, and anti-inflammatory drugs.

The biological effects of such compounds are often mediated through their interaction with specific signaling pathways. For instance, a sulfonamide derivative might modulate pathways involved in cell proliferation, inflammation, or apoptosis.

SignalingPathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_cascade Intracellular Signaling Cascade cluster_response Cellular Response Stimulus Pro-inflammatory Signal Receptor Cell Surface Receptor Stimulus->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor GeneExpression Inflammatory Gene Expression TranscriptionFactor->GeneExpression Compound This compound Compound->Kinase2 Inhibits

Caption: A hypothetical signaling pathway potentially modulated by a sulfonamide derivative.

Conclusion

An In-depth Technical Guide to N-(2-methoxy-5-sulfamoylphenyl)acetamide: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for N-(2-methoxy-5-sulfamoylphenyl)acetamide, a molecule of interest in medicinal chemistry and drug development. This document is intended to serve as a foundational resource for researchers engaged in the study and application of sulfamoylphenylacetamide derivatives.

Chemical Structure and Properties

This compound is a substituted aromatic amide containing a methoxy and a sulfamoyl functional group. The structural details and key chemical identifiers are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound
CAS Number 85605-29-4[1]
Molecular Formula C₉H₁₂N₂O₄S[1]
Molecular Weight 244.27 g/mol [1]
SMILES CC(=O)NC1=CC(S(=O)(N)=O)=CC=C1OC[2]
Monoisotopic Mass 244.05177 Da[2]
Predicted XlogP -0.1[2]
Purity Specification ≥ 95%[1]
Storage Store long-term in a cool, dry place.[1]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be achieved by the acetylation of 2-methoxy-5-sulfamoylaniline using an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is a standard method for the formation of an amide bond.

Synthesis_of_this compound reactant1 2-methoxy-5-sulfamoylaniline product This compound reactant1->product Acetylation reactant2 Acetic Anhydride reactant2->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a structurally similar compound, N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide.[3]

Materials:

  • 2-methoxy-5-sulfamoylaniline

  • Acetic anhydride

  • Pyridine (as a catalyst and base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-5-sulfamoylaniline (1 equivalent) in dichloromethane.

  • Addition of Base and Acetylating Agent: To the stirred solution, add pyridine (1.2 equivalents). Cool the mixture in an ice bath to 0-5 °C. Slowly add acetic anhydride (1.1 equivalents) dropwise, ensuring the temperature remains low.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with distilled water, followed by a saturated sodium bicarbonate solution to neutralize any excess acid. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Experimental Data

Specific experimental data for this compound is limited in the public domain. However, predicted data and data from closely related analogs provide valuable insights.

Mass Spectrometry

Predicted mass spectrometry data for various adducts of this compound are presented in Table 2.

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺245.05905
[M+Na]⁺267.04099
[M-H]⁻243.04449
[M+NH₄]⁺262.08559
[M+K]⁺283.01493
[M]⁺244.05122
[M]⁻244.05232
(Data sourced from PubChemLite)[2]
Spectroscopic Data (Reference Compounds)

While specific spectra for the title compound are not available, the spectra of N-(2-methoxyphenyl)acetamide can be used as a reference for the interpretation of the acetamide and methoxyphenyl moieties.

  • ¹H NMR of N-(2-methoxyphenyl)acetamide (in CDCl₃): Peaks are expected around 8.35 ppm (NH proton), with aromatic protons between 6.8 and 7.8 ppm. The methoxy group protons typically appear around 3.85 ppm, and the acetyl methyl protons around 2.18 ppm.[4]

  • IR Spectrum of N-(2-methoxyphenyl)acetamide: Key absorptions include N-H stretching around 3300-3400 cm⁻¹, C=O (amide I) stretching near 1670 cm⁻¹, and C-N stretching (amide II) around 1530 cm⁻¹.[5] The sulfamoyl group in the target compound would introduce characteristic S=O stretching bands.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively characterized in the available literature. However, the broader class of sulfonamides is known for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7]

A structurally related compound, 2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide, has been identified as a potent and selective blocker of the hERG potassium channel.[8] This suggests that this compound and its derivatives could potentially modulate ion channel activity. Further research is required to elucidate the specific biological targets and mechanisms of action.

Given the lack of specific data on the signaling pathways affected by this compound, a generalized workflow for screening its potential biological activity is presented below.

Biological_Activity_Screening_Workflow start This compound in_vitro In Vitro Assays start->in_vitro Enzyme/Receptor Binding cell_based Cell-Based Assays in_vitro->cell_based Cell Viability, Reporter Assays in_vivo In Vivo Models cell_based->in_vivo Animal Models of Disease target_id Target Identification cell_based->target_id Affinity Chromatography, Proteomics lead_opt Lead Optimization in_vivo->lead_opt pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis Western Blot, RNA-Seq pathway_analysis->lead_opt

Caption: A logical workflow for investigating the biological activity of the title compound.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery and development. This guide provides the foundational chemical information and a plausible synthetic route to facilitate further research. Future studies should focus on obtaining detailed experimental characterization data and exploring the biological activities of this compound, particularly its potential as an ion channel modulator or in other therapeutic areas where sulfonamides have shown promise.

References

An In-depth Technical Guide to N-(2-methoxy-5-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-methoxy-5-sulfamoylphenyl)acetamide, including its chemical identity, physicochemical properties, and available technical data. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates information on closely related structural analogs to provide a broader context for its potential characteristics and synthesis.

Chemical Identity

IUPAC Name: N-[5-(aminosulfonyl)-2-methoxyphenyl]acetamide[1]

Synonyms:

  • 3-Acetamido-4-methoxybenzenesulfonamide

  • This compound

Chemical Structure:

G cluster_0 Hypothetical Synthesis of this compound 2-methoxy-5-nitroaniline 2-methoxy-5-nitroaniline 2-methoxy-5-aminobenzenesulfonamide 2-methoxy-5-aminobenzenesulfonamide 2-methoxy-5-nitroaniline->2-methoxy-5-aminobenzenesulfonamide 1. Chlorosulfonation 2. Amination This compound This compound 2-methoxy-5-aminobenzenesulfonamide->this compound Acetylation (e.g., Acetic Anhydride) G cluster_screening Screening Cascade Compound Synthesis and Purification Compound Synthesis and Purification In Vitro Screening In Vitro Screening Compound Synthesis and Purification->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Primary Assays Primary Assays (e.g., Enzyme Inhibition) In Vitro Screening->Primary Assays Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development Secondary Assays Secondary Assays (e.g., Cell-based Assays) Primary Assays->Secondary Assays Selectivity Profiling Selectivity Profiling Secondary Assays->Selectivity Profiling Selectivity Profiling->Hit Identification

References

In-depth Technical Guide on the Core Mechanism of Action of N-(2-methoxy-5-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Mechanism of Action for N-(2-methoxy-5-sulfamoylphenyl)acetamide

Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific information detailing the mechanism of action for the compound this compound. Research databases and publications do not contain studies elucidating its biological targets, signaling pathways, or pharmacological effects.

While information on structurally related sulfonamide-containing compounds exists, a direct extrapolation to this compound cannot be made without specific experimental validation. The biological activity of a molecule is highly dependent on its precise chemical structure.

For instance, the related compound, N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide, has been synthesized and its crystal structure analyzed, but its biological activity was not reported.[1] Another distinct molecule, 2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide, has been identified as a potent and selective blocker of the hERG potassium channel.[2] This highlights the specific structure-activity relationships within this chemical class.

Given the absence of data, this document cannot provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. Further research and experimental investigation are required to determine the mechanism of action of this compound.

Below, we outline a generalized experimental workflow that could be employed to elucidate the mechanism of action of a novel compound such as this compound.

Proposed Experimental Workflow for Elucidating Mechanism of Action

A systematic approach is necessary to identify the biological target and mechanism of action of a novel chemical entity.

experimental_workflow phenotypic_screening Phenotypic Screening target_identification Target Identification Assays phenotypic_screening->target_identification Identify Biological Effect target_validation Target Validation target_identification->target_validation Putative Targets pathway_analysis Signaling Pathway Analysis target_validation->pathway_analysis Confirmed Target in_vivo_studies In Vivo Efficacy & PK/PD pathway_analysis->in_vivo_studies Elucidated Pathway

References

Unveiling the Biological Potential of N-(2-methoxy-5-sulfamoylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methoxy-5-sulfamoylphenyl)acetamide is a synthetic organic compound featuring a core structure that combines key pharmacophores: a substituted phenylacetamide and a sulfonamide group. While direct and extensive biological activity data for this specific molecule remains limited in publicly accessible literature, its structural components are prevalent in a wide array of biologically active agents. This technical guide aims to provide an in-depth overview of the potential biological activities of this compound by examining the known activities of structurally related compounds. This document summarizes relevant quantitative data for analogous compounds, details representative experimental protocols for assessing potential biological effects, and presents logical workflows to guide future research and development efforts.

Potential Biological Activities

The chemical architecture of this compound suggests several avenues for biological activity, drawing parallels from the well-established pharmacology of its constituent moieties. Sulfonamides are a cornerstone of medicinal chemistry, renowned for their antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. Similarly, the N-phenylacetamide scaffold is present in numerous compounds with analgesic, anti-inflammatory, and other therapeutic effects.

Based on the activities of structurally similar compounds, this compound could be investigated for the following biological activities:

  • Enzyme Inhibition: Many sulfonamides are potent inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases.

  • Antibacterial Activity: The sulfonamide group is a classic antibacterial pharmacophore.

  • Anti-inflammatory and Analgesic Activity: The N-phenylacetamide core is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.

  • Anticancer Activity: Certain sulfonamide and acetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Ion Channel Modulation: Some related structures have been shown to interact with ion channels, such as the hERG potassium channel.

Quantitative Data for Structurally Related Compounds

Table 1: Enzyme Inhibition Data for Related Sulfonamide and Acetamide Derivatives

Compound ClassTarget EnzymeTest Compound ExampleIC50 / Ki (µM)Reference
N-(benzenesulfonyl)acetamide derivativesCOX-2Compound 9a0.011[1]
N-(benzenesulfonyl)acetamide derivatives5-LOXCompound 9a0.046[1]
N-(benzenesulfonyl)acetamide derivativesTRPV1Compound 9a0.008[1]
Acetamide-sulfonamide conjugatesUreaseIbuprofen-sulfathiazole conjugate9.95[2]
N-phenyl-acetamide sulfonamides(Analgesic Activity)LASSBio-1300 (5e)ID50 = 5.81 µmol/kg[3]

Table 2: Antiproliferative Activity of Related Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides

CompoundCell LineIC50 (µM)Reference
2-hydroxy-4-methoxy-substituted derivative 10HCT 1162.2 - 4.4[4]
2-hydroxy-4-methoxy-substituted derivative 10MCF-72.2 - 4.4[4]
2-hydroxy-4-methoxy-substituted derivative 10HeLa2.2 - 4.4[4]
2-hydroxy-substituted derivative 11HCT 1163.7[4]
2-hydroxy-substituted derivative 11MCF-71.2[4]

Detailed Experimental Protocols

The following are representative, detailed methodologies for key experiments that could be employed to characterize the biological activity of this compound, based on protocols used for similar compounds.

In Vitro Enzyme Inhibition Assay (Generic Protocol)

This protocol can be adapted for various enzymes such as carbonic anhydrase, cyclooxygenase (COX), or urease.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a target enzyme.

  • Materials:

    • Purified target enzyme

    • Substrate specific to the enzyme

    • Assay buffer (enzyme-specific)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Positive control inhibitor

    • 96-well microplate

    • Microplate reader (spectrophotometer or fluorometer)

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the diluted test compound or control to designated wells. Include wells with enzyme and buffer only (negative control) and wells with buffer and substrate only (background).

    • Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader. The wavelength will depend on the substrate and product.

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

    • Test compound dissolved in a suitable solvent

    • Positive control antibiotic (e.g., ciprofloxacin)

    • Sterile 96-well microplates

    • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

    • Incubator

  • Procedure:

    • Perform a serial two-fold dilution of the test compound and the positive control in the growth medium in a 96-well plate.

    • Prepare a bacterial inoculum and dilute it to the final desired concentration (e.g., 5 x 105 CFU/mL).

    • Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control well (bacteria and medium only) and a sterility control well (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, a viability indicator such as resazurin can be added to aid in the determination of the endpoint.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the effect of the test compound on the viability of mammalian cells.

  • Materials:

    • Mammalian cell line (e.g., HeLa, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound dissolved in a suitable solvent

    • Positive control cytotoxic agent (e.g., doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Sterile 96-well cell culture plates

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

    • Prepare serial dilutions of the test compound and the positive control in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds or controls. Include wells with cells and medium only (vehicle control).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration that reduces cell viability by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate a potential workflow for the biological evaluation of a novel compound like this compound and a generalized signaling pathway that could be investigated based on the activities of related compounds.

experimental_workflow cluster_0 Initial Screening cluster_1 Hit Identification and Validation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization start Compound Synthesis This compound screen Broad Biological Screening (e.g., Enzyme Panels, Cell Viability) start->screen Characterization hit Identification of 'Hits' (Active Compounds) screen->hit Data Analysis dose_response Dose-Response Studies (IC50/EC50 Determination) hit->dose_response Validation selectivity Selectivity Profiling dose_response->selectivity moa Target Identification/ Validation selectivity->moa Further Investigation pathway Signaling Pathway Analysis moa->pathway sar Structure-Activity Relationship (SAR) Studies pathway->sar Feedback for New Compound Design lead_opt Lead Optimization sar->lead_opt

A potential workflow for the biological evaluation of a novel chemical entity.

generic_signaling_pathway compound N-(2-methoxy-5- sulfamoylphenyl)acetamide target Potential Target (e.g., Enzyme, Receptor) compound->target Inhibition or Activation downstream_effector1 Downstream Effector 1 target->downstream_effector1 Signal Transduction downstream_effector2 Downstream Effector 2 target->downstream_effector2 cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream_effector1->cellular_response downstream_effector2->cellular_response

A generalized signaling pathway that could be modulated by the compound.

Conclusion

While direct biological activity data for this compound is currently sparse, its structural features strongly suggest a range of potential therapeutic applications. By leveraging the extensive knowledge base of related sulfonamide and N-phenylacetamide compounds, researchers can formulate targeted hypotheses and design robust experimental plans. The protocols and comparative data presented in this guide offer a solid foundation for initiating the biological evaluation of this compound and exploring its potential as a novel therapeutic agent. Further investigation is warranted to fully elucidate the pharmacological profile of this compound.

References

N-(2-methoxy-5-sulfamoylphenyl)acetamide: A Technical Overview of a Sparsely Documented Compound

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of N-(2-methoxy-5-sulfamoylphenyl)acetamide, a chemical compound with limited publicly available research data. Despite a comprehensive search of scientific literature, detailed information regarding its discovery, historical development, and specific biological activity remains elusive. This guide, therefore, focuses on the available structural and synthetic information, primarily derived from patent literature and general chemical principles.

Core Compound Information

This compound is a sulfonamide-containing acetamide derivative. Its basic chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 85605-29-4PubChem[1]
Molecular Formula C₉H₁₂N₂O₄SPubChem[1]
Molecular Weight 244.27 g/mol PubChem[1]
Canonical SMILES CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OCPubChem[1]
InChIKey CIPIFLDLSCTFIC-UHFFFAOYSA-NPubChem[1]

History and Discovery

Synthetic Protocol

A plausible synthetic route for this compound can be inferred from patent literature. The synthesis is a multi-step process starting from m-anisidine.

Experimental Protocol: Synthesis of this compound

Step 1: Acylation of m-Anisidine

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add m-anisidine and ethyl cyanoacetate.

  • Heat the reaction mixture to a temperature between 120-200°C and maintain for 2-8 hours. The molar ratio of m-anisidine to ethyl cyanoacetate should be in the range of 1:1 to 1:5.

  • Cool the reaction mixture to room temperature, allowing for the precipitation of the solid product.

  • Filter the crude product and wash with a suitable solvent to yield 2-cyano-N-(3-methoxyphenyl)acetamide.

Step 2: Chlorination

  • In a jacketed reactor equipped with a mechanical stirrer, thermometer, gas inlet, and tail gas absorption system, dissolve the product from Step 1 in a solvent such as ethyl acetate or 1,2-dichloroethane. The mass ratio of the compound to the solvent should be between 1:2 and 1:6.

  • Introduce chlorine gas into the solution while maintaining the reaction temperature between -20°C and 20°C for 2-6 hours. The molar ratio of chlorine to the starting material should be between 1:2 and 1:6.

  • Upon completion of the reaction, purge the system with nitrogen gas.

  • Filter the reaction mixture and wash the filter cake to obtain the crude 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

Note: The provided search results describe the synthesis of a related but different compound, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, in a Chinese patent. A direct and detailed protocol for the sulfamoyl-substituted target compound is not available. The above protocol is an adaptation and may require significant optimization.

Logical Relationship of Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Chlorination & Further Steps (Hypothetical) A m-Anisidine C 2-Cyano-N-(3-methoxyphenyl)acetamide A->C Reaction B Ethyl Cyanoacetate B->C Reaction D Introduction of Sulfamoyl Group C->D Chlorination & Subsequent Reactions E This compound D->E Final Synthesis Step

Caption: Hypothetical synthetic workflow for this compound.

Quantitative Data, Biological Activity, and Signaling Pathways

A thorough search of scientific databases and literature has not yielded any quantitative data regarding the efficacy, pharmacokinetics, or safety profile of this compound. Similarly, there is no information available on its mechanism of action, associated signaling pathways, or specific biological targets. The compound 2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide, a structurally related molecule, is described as a potent and selective blocker of the hERG potassium channel, which may suggest a potential area of investigation for the title compound[2]. However, any such activity would need to be confirmed through dedicated experimental studies.

Due to the absence of this critical information, the creation of data tables summarizing quantitative findings and diagrams of signaling pathways is not possible at this time.

Conclusion

This compound is a chemical entity for which detailed scientific characterization is largely absent from public records. While its chemical structure is known and a synthetic route can be postulated based on patent literature for related compounds, there is a clear need for foundational research to determine its physicochemical properties, biological activities, and potential therapeutic applications. Researchers interested in this molecule will need to undertake de novo studies to establish its pharmacological profile.

References

Navigating the Physicochemical Landscape of N-(2-methoxy-5-sulfamoylphenyl)acetamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the compound N-(2-methoxy-5-sulfamoylphenyl)acetamide. While specific experimental data for this molecule is limited in publicly available literature, this document outlines the expected physicochemical properties based on the behavior of structurally similar sulfonamide and aromatic acetamide compounds. Furthermore, it details standardized experimental protocols for determining these crucial parameters, adhering to international guidelines.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. This compound possesses both ionizable (sulfonamide) and non-ionizable (acetamide, methoxy, phenyl) functional groups, which will govern its solubility in various media.

Expected Solubility Characteristics:

  • Aqueous Solubility: The presence of the sulfonamide group suggests that the aqueous solubility of this compound will be pH-dependent. The sulfonamide moiety is weakly acidic, and its ionization will increase at higher pH values, leading to enhanced solubility in alkaline solutions. Conversely, in acidic to neutral pH, the compound is expected to exhibit lower aqueous solubility.

  • Organic Solvent Solubility: Due to the aromatic ring and the acetamide group, the compound is anticipated to be soluble in a range of polar organic solvents. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (methanol, ethanol) are likely to be effective in dissolving the compound. Its solubility in non-polar solvents is expected to be limited.

Quantitative Solubility Data

While specific experimental values for this compound are not available, the following table outlines the expected solubility profile in various solvents, which should be determined experimentally.

SolventExpected Solubility Range (mg/mL)Temperature (°C)pH (for aqueous solutions)
WaterLow to Moderate (pH-dependent)251.2, 4.5, 6.8, 7.4
Phosphate Buffered SalineLow to Moderate377.4
MethanolModerate to High25-
EthanolModerate25-
Dimethyl Sulfoxide (DMSO)High25-
AcetonitrileLow to Moderate25-
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffers of various pH, methanol, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the respective solvents. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Solubility Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Stability Profile

Understanding the chemical stability of this compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways. As a molecule containing both sulfonamide and acetamide functionalities, it may be susceptible to degradation under certain environmental conditions.

Expected Stability Characteristics:

  • Hydrolytic Stability: The acetamide linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, yielding 2-methoxy-5-sulfamoylaniline and acetic acid. The sulfonamide bond is generally more stable to hydrolysis.

  • Oxidative Stability: The aromatic ring and the nitrogen atoms could be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated derivatives.

  • Photostability: Aromatic compounds can be sensitive to light, potentially undergoing photolytic degradation.

  • Thermal Stability: The compound's stability at elevated temperatures should be evaluated to determine appropriate manufacturing and storage conditions.

Forced Degradation Studies

Forced degradation studies are conducted under stress conditions to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies are crucial for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-MS/MS system for degradation product identification

Procedure:

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at an elevated temperature (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Degradation Product Identification: Utilize techniques such as HPLC-MS/MS to elucidate the structures of the major degradation products.

Summary of Potential Degradation Profile

The following table summarizes the expected outcomes of forced degradation studies. The percentage of degradation is a hypothetical value and needs to be determined experimentally.

Stress ConditionExpected DegradationPotential Degradation Products
0.1 N HCl, 60°CModerate2-methoxy-5-sulfamoylaniline, Acetic acid
0.1 N NaOH, 60°CModerate to High2-methoxy-5-sulfamoylaniline, Acetic acid
3% H₂O₂, RTLow to ModerateN-oxide derivatives, Hydroxylated aromatic ring
Dry Heat, 80°CLow-
Photolysis (ICH Q1B)Low to ModeratePhotolytic cleavage products

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a potential degradation pathway for this compound.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to vials with known solvent volume A->B C Agitate in orbital shaker (24-72h at constant temperature) B->C D Centrifuge to sediment undissolved solid C->D E Withdraw and dilute supernatant D->E F Quantify using validated HPLC method E->F

Caption: Workflow for Shake-Flask Solubility Determination.

G cluster_main Hydrolytic Degradation Pathway Compound This compound Products Degradation Products Compound->Products Acid or Base Hydrolysis Amine 2-methoxy-5-sulfamoylaniline Products->Amine Acid Acetic Acid Products->Acid

Literature Review: N-(2-methoxy-5-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant lack of published data for the specific compound N-(2-methoxy-5-sulfamoylphenyl)acetamide (CAS Number: 85605-29-4). While this chemical is listed by several commercial suppliers, indicating its synthesis is feasible, there is a notable absence of peer-reviewed research detailing its synthesis, pharmacological properties, mechanism of action, or any associated experimental data.

This technical guide, therefore, addresses the available information on structurally related compounds to provide a contextual understanding for researchers, scientists, and drug development professionals. The focus will be on a closely related isomer, N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide, for which synthetic and structural data have been published. Additionally, the broader biological activities of the sulfonamide class of compounds will be discussed to offer potential insights.

Synthesis and Characterization of a Structural Isomer: N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide

A study by Khan et al. provides a detailed experimental protocol for the synthesis and crystallographic analysis of N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide.[1] This compound is an isomer of the target molecule and can serve as a reference for potential synthetic strategies.

Experimental Protocol: Synthesis of N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide[1]
  • Dissolution: 5 mmol of 2-methoxyaniline is dissolved in 20 ml of distilled water.

  • Addition: 5 mmol of 4-acetamidobenzenesulfonyl chloride is added to the solution.

  • Reaction: The mixture is stirred for 2–3 hours. The pH is maintained between 8 and 10 using a 3% sodium carbonate solution.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Isolation: The resulting precipitate is filtered, washed with distilled water, and dried.

  • Purification: The crude product is recrystallized from methanol.

Below is a workflow diagram illustrating the synthesis process.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_purification Workup and Purification cluster_product Final Product R1 2-methoxyaniline P1 Dissolve in Distilled Water R1->P1 R2 4-acetamidobenzenesulfonyl chloride R2->P1 P2 Stir for 2-3h at pH 8-10 (3% Na2CO3) P1->P2 PU1 Filter Precipitate P2->PU1 PU2 Wash with Distilled Water PU1->PU2 PU3 Dry PU2->PU3 PU4 Recrystallize from Methanol PU3->PU4 FP N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide PU4->FP

Synthesis of N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide.
Crystallographic Data

The crystal structure of N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide was determined using single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. Key crystallographic data are summarized in the table below.[1]

ParameterValue
Molecular FormulaC₁₅H₁₆N₂O₄S
Molecular Weight320.37
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)15.7277 (4)
b (Å)11.8351 (3)
c (Å)16.5247 (4)
V (ų)3075.89 (13)
Z8
Temperature (K)296
RadiationMo Kα
Dihedral Angle (rings)62.67 (10)°

In the crystal structure, the molecule is twisted at the sulfur atom. The molecules form dimers through intermolecular N—H···O hydrogen bonding.[1]

Potential Biological Activities of Sulfonamides

While no specific biological data exists for this compound, the broader class of sulfonamides is known for a wide range of pharmacological activities. This suggests potential areas of investigation for the title compound.

  • Antibacterial and Antimicrobial Activity: Sulfonamides are a well-established class of antibacterial agents.[1]

  • Enzyme Inhibition: They are known to act as inhibitors for various enzymes. For instance, some synthetic N-[(substituted-sulfamoyl)phenyl]acetamides have been identified as moderate inhibitors of chymotrypsin.

  • Antitumor Activity: Certain sulfonamide derivatives have been investigated for their ability to inhibit tumor cell growth.[1]

The logical relationship for the development and investigation of such compounds is depicted in the following diagram.

logical_relationship cluster_design Compound Design & Synthesis cluster_screening Biological Screening cluster_development Lead Optimization & Preclinical Development A Design Sulfonamide Derivatives B Chemical Synthesis A->B C Purification & Characterization B->C D In vitro Assays (e.g., Enzyme Inhibition) C->D E Cell-based Assays (e.g., Cytotoxicity) C->E F Antimicrobial Testing C->F G Structure-Activity Relationship (SAR) Studies D->G E->G F->G H In vivo Efficacy Models G->H I Pharmacokinetic & Toxicology Studies H->I

Drug discovery workflow for sulfonamide derivatives.

Conclusion

There is a clear gap in the scientific literature regarding this compound. The information provided on its structural isomer, N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide, offers a starting point for synthetic and structural studies. The known biological activities of the sulfonamide class provide a rationale for investigating the potential therapeutic applications of this under-researched compound. Further studies are required to elucidate the chemical and biological properties of this compound to determine its potential utility in drug development.

References

N-(2-methoxy-5-sulfamoylphenyl)acetamide: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-methoxy-5-sulfamoylphenyl)acetamide, a member of the sulfonamide class of chemical compounds, presents a compelling scaffold for novel therapeutic agent development. While specific research on this molecule is nascent, its structural motifs—a substituted phenylacetamide and a sulfamoyl group—are well-established pharmacophores, suggesting a high potential for biological activity. This technical guide synthesizes the available data on structurally related compounds to illuminate promising research avenues for this compound. The primary areas of investigation highlighted herein are anticancer, antibacterial, and enzyme inhibitory activities. This document provides a comprehensive overview of the rationale for these research directions, quantitative data from analogous compounds, detailed experimental protocols for in vitro evaluation, and conceptual frameworks for understanding its potential mechanisms of action through relevant signaling pathways.

Introduction

This compound (Figure 1) is an aromatic sulfonamide with the chemical formula C9H12N2O4S. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, antiviral, and anticancer agents.[1][2] The acetamide moiety is also prevalent in biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles. The specific combination of a methoxy and a sulfamoyl group on the phenyl ring suggests potential for selective interactions with biological targets. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Figure 1: Chemical Structure of this compound

Potential Research Areas

Based on the extensive literature on sulfonamide and acetamide derivatives, three primary areas of research are proposed for this compound:

  • Anticancer Activity: Sulfonamides are known to exert anticancer effects through various mechanisms, including the inhibition of carbonic anhydrases, which are crucial for tumor pH regulation and survival in hypoxic microenvironments.[1][3]

  • Antibacterial Activity: The sulfonamide scaffold is historically significant for its antibacterial properties, primarily through the inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[2]

  • Enzyme Inhibition: Beyond carbonic anhydrases, sulfonamides have been shown to inhibit a range of other enzymes, such as proteases and kinases, which are implicated in numerous disease pathologies. A structurally related compound, 2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide, is a known blocker of the hERG potassium channel, suggesting a potential for ion channel modulation.

Quantitative Data for Structurally Related Compounds

While no specific biological data for this compound has been identified, the following tables summarize the activity of structurally analogous compounds to provide a preliminary indication of potential efficacy.

Table 1: Anticancer Activity of Sulfonamide and Acetamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
N-(2-hydroxyphenyl) acetamideMCF-7 (Breast)1650[4]
N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl) acetamideVarious5.36 - 9.09[5]
Isatin N-phenylacetamide based sulphonamideshCA I, II, IX, XII (enzyme inhibition)Kᵢ = 5.87 - 45.10 nM[6]
Methoxyflavone AnalogAML cell lines30.4 - 85.7[7]

Table 2: Antibacterial Activity of Sulfonamide and Acetamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
N-(2-hydroxyl-5-substitutedphenyl)acetamidesKlebsiella pneumoniae25[8]
N-Sulfonamide 2-Pyridone DerivativesE. coli62.5[9]
N-Sulfonamide 2-Pyridone DerivativesS. aureus250[9]
7-Methoxyquinoline Sulfonamide DerivativeE. coli7.812[10]
7-Methoxyquinoline Sulfonamide DerivativeC. albicans31.125[10]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential biological activities of this compound.

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of the related compound, N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide.

Materials:

  • 2-Methoxy-5-sulfamoylaniline

  • Acetyl chloride or Acetic anhydride

  • Pyridine or another suitable base

  • Appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Dissolve 2-Methoxy-5-sulfamoylaniline in the chosen solvent.

  • Add the base (e.g., pyridine) to the solution.

  • Slowly add acetyl chloride or acetic anhydride to the reaction mixture, maintaining the temperature with an ice bath if necessary.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

  • Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antibacterial Activity (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity.

Materials:

  • Purified human carbonic anhydrase isoenzymes (e.g., hCA II, hCA IX)

  • HEPES buffer

  • p-Nitrophenyl acetate (substrate)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Add the HEPES buffer, enzyme solution, and various concentrations of the inhibitor (or vehicle control) to the wells of a 96-well plate.

  • Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

  • Monitor the hydrolysis of the substrate to p-nitrophenol by measuring the increase in absorbance at 400 nm over time.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the compound.

  • Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Mechanistic Hypotheses

The following diagrams, generated using the DOT language, illustrate potential signaling pathways that could be modulated by this compound.

Proposed Research Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of this compound Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antibacterial Antibacterial Screening (MIC Determination) Characterization->Antibacterial Enzyme Enzyme Inhibition Assays (CA, Kinases) Characterization->Enzyme CellCycle Cell Cycle Analysis Anticancer->CellCycle Apoptosis Apoptosis Assays Anticancer->Apoptosis Pathway Western Blot for Signaling Pathways Enzyme->Pathway SAR Structure-Activity Relationship Studies Apoptosis->SAR Pathway->SAR ADME In Silico/In Vitro ADME/Tox SAR->ADME G cluster_0 Tumor Microenvironment cluster_1 Intracellular Signaling cluster_2 Cellular Outcomes Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) CAIX_exp->CAIX pH_reg Intracellular pH Regulation (pHi > pHe) CAIX->pH_reg Proliferation Cell Proliferation & Survival pH_reg->Proliferation Metastasis Invasion & Metastasis pH_reg->Metastasis Inhibitor This compound (Putative Inhibitor) Inhibitor->CAIX G hERG hERG K+ Channel Pore Repolarization Cardiac Action Potential Repolarization hERG->Repolarization Arrhythmia Arrhythmia Risk hERG->Arrhythmia Dysfunction leads to K_ion K+ Ion K_ion->hERG:p1 Efflux Blocker N-(2-methoxy-5- sulfamoylphenyl)acetamide (Potential Blocker) Blocker->hERG:p1 Blockade

References

Methodological & Application

Application Notes and Protocols for N-(2-methoxy-5-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of N-(2-methoxy-5-sulfamoylphenyl)acetamide, a valuable chemical entity for research and development. This document details a proposed experimental protocol for its synthesis, purification, and characterization. While specific biological activities for this compound are not extensively documented in publicly available literature, this guide also presents a hypothetical application in the context of anti-inflammatory research, based on the known activities of structurally related sulfonamide and acetamide derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₄SPubChem[1]
Monoisotopic Mass 244.05177 DaPubChem[1]
SMILES CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OCPubChem[1]
InChI InChI=1S/C9H12N2O4S/c1-6(12)11-8-5-7(16(10,13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H2,10,13,14)PubChem[1]
Predicted XlogP -0.1PubChem[1]

Proposed Synthesis and Characterization Workflow

The following diagram outlines a general workflow for the synthesis, purification, and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials: 2-Amino-4-acetamidobenzenesulfonamide Acetic Anhydride B Reaction: Acetylation A->B Pyridine (catalyst) Room Temperature C Crude Product B->C D Recrystallization (e.g., from Ethanol/Water) C->D E Pure this compound D->E F Structural Analysis: - NMR (¹H, ¹³C) - Mass Spectrometry (MS) - FT-IR Spectroscopy E->F G Purity Analysis: - HPLC - Melting Point E->G

Caption: General workflow for synthesis and characterization.

Experimental Protocols

Synthesis of this compound

This protocol is a proposed method based on standard acetylation reactions of anilines.

Materials:

  • 2-Amino-4-acetamidobenzenesulfonamide

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-acetamidobenzenesulfonamide (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add a catalytic amount of pyridine.

  • Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Slowly add deionized water until the solution becomes slightly turbid.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identify the characteristic functional groups (e.g., N-H, C=O, S=O).

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.

  • Melting Point: Determine the melting point of the purified product and compare it to literature values if available.

Potential Biological Application: Anti-inflammatory Agent

While the specific biological targets of this compound are not yet elucidated, its structural similarity to other N-(benzenesulfonyl)acetamide derivatives suggests potential activity as an anti-inflammatory agent. Some related compounds have been shown to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action where this compound could inhibit pro-inflammatory signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound This compound Compound->COX2 Inhibition Compound->LOX5 Inhibition

Caption: Hypothetical inhibition of inflammatory pathways.

Protocol: In Vitro COX-2 and 5-LOX Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of this compound against COX-2 and 5-LOX enzymes.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric assay kit for COX-2 and 5-LOX

  • Microplate reader

  • Positive controls (e.g., Celecoxib for COX-2, Zileuton for 5-LOX)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound to be tested.

  • In a 96-well plate, add the enzyme (COX-2 or 5-LOX), a buffer, and the test compound at various concentrations.

  • Incubate the plate according to the assay kit manufacturer's instructions.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Measure the product formation using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Disclaimer

The experimental protocols and potential applications described herein are for informational and research purposes only. The synthesis and biological assays should be performed by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken when handling chemicals. The biological activity of this compound is not yet fully established, and the proposed mechanisms are hypothetical. Further research is required to validate these findings.

References

Application Notes and Protocols for the Synthesis of N-(2-methoxy-5-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-methoxy-5-sulfamoylphenyl)acetamide is a sulfonamide-containing organic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring an acetamide and a sulfonamide group on a methoxy-substituted benzene ring, makes it an interesting scaffold for the development of novel therapeutic agents. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, compiled from established chemical literature. The synthesis involves a two-step process: the formation of the key intermediate 4-amino-2-methoxybenzenesulfonamide, followed by the acetylation of its amino group.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-stage process. The first stage involves the preparation of the intermediate, 4-amino-2-methoxybenzenesulfonamide, from 3-amino-4-methoxybenzenesulfonic acid. The second stage is the selective N-acetylation of this intermediate to yield the final product.

SynthesisWorkflow A 3-Amino-4-methoxy- benzenesulfonic acid B Chlorosulfonation with Thionyl Chloride A->B SOCl2 C 3-Amino-4-methoxybenzene- sulfonyl chloride B->C D Ammonolysis with Aqueous Ammonia C->D NH4OH E 4-Amino-2-methoxy- benzenesulfonamide D->E F Acetylation with Acetic Anhydride E->F (CH3CO)2O G This compound F->G

Caption: Two-stage synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 4-Amino-2-methoxybenzenesulfonamide

This procedure is adapted from synthetic routes for analogous sulfonamides and involves the conversion of a sulfonic acid to a sulfonamide via a sulfonyl chloride intermediate.

Materials:

  • 3-Amino-4-methoxybenzenesulfonic acid

  • Thionyl chloride (SOCl₂)

  • Concentrated aqueous ammonia (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Chlorosulfonation:

    • In a fume hood, suspend 3-amino-4-methoxybenzenesulfonic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).

    • Stir the mixture at room temperature for 1-2 hours, then gently reflux for 2-3 hours until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the starting material.

    • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The resulting crude 3-amino-4-methoxybenzenesulfonyl chloride is used directly in the next step.

  • Ammonolysis:

    • Dissolve the crude sulfonyl chloride in a minimal amount of a suitable organic solvent like dichloromethane.

    • In a separate flask, prepare a well-stirred, ice-cold solution of concentrated aqueous ammonia.

    • Slowly add the solution of the sulfonyl chloride dropwise to the cold ammonia solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 4-amino-2-methoxybenzenesulfonamide.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Stage 2: Synthesis of this compound

This procedure is a standard acetylation of an aromatic amine using acetic anhydride.

Materials:

  • 4-Amino-2-methoxybenzenesulfonamide (from Stage 1)

  • Acetic anhydride ((CH₃CO)₂O)

  • Glacial acetic acid

  • Deionized water

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Acetylation:

    • Dissolve 4-amino-2-methoxybenzenesulfonamide (1 equivalent) in a minimal amount of glacial acetic acid in a round-bottom flask.

    • To this solution, add acetic anhydride (1.1 to 1.5 equivalents) dropwise with stirring.[1]

    • The reaction is typically exothermic. If necessary, use a water bath to maintain the temperature between 25-40 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.

    • A precipitate of the crude this compound will form.

    • Stir the suspension for 15-30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water to remove any remaining acetic acid.

    • Dry the crude product in a vacuum oven at 50-60 °C.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The values are based on typical yields for analogous reactions found in the chemical literature.

ParameterStage 1: Sulfonamide FormationStage 2: AcetylationOverall
Reactants 3-Amino-4-methoxybenzenesulfonic acid, SOCl₂, NH₄OH4-Amino-2-methoxybenzenesulfonamide, (CH₃CO)₂O-
Reaction Time 4-6 hours1-2 hours5-8 hours
Reaction Temperature Reflux, then < 10 °C25-40 °C-
Typical Yield 60-75%85-95%51-71%
Purification Method RecrystallizationRecrystallization-

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and the chemical transformations involved in the synthesis.

LogicalFlow cluster_stage1 Stage 1: Sulfonamide Synthesis cluster_stage2 Stage 2: Acetylation Start1 Start with 3-Amino-4-methoxy- benzenesulfonic acid Step1_1 React with Thionyl Chloride to form Sulfonyl Chloride Start1->Step1_1 Step1_2 React with Aqueous Ammonia to form Sulfonamide Step1_1->Step1_2 Intermediate Isolate and Purify 4-Amino-2-methoxy- benzenesulfonamide Step1_2->Intermediate Step2_1 Acetylate Amino Group with Acetic Anhydride Intermediate->Step2_1 Proceed with Intermediate FinalProduct Isolate and Purify Final Product: This compound Step2_1->FinalProduct

Caption: Logical workflow for the two-stage synthesis.

References

Application Notes and Protocols for N-(2-methoxy-5-sulfamoylphenyl)acetamide In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of N-(2-methoxy-5-sulfamoylphenyl)acetamide. Due to the limited direct biological data on this specific compound, this document outlines a screening strategy based on the common biological activities of its core chemical moieties: an aromatic sulfonamide and an acetamide group. The following protocols are designed to investigate the compound's potential as an inhibitor of carbonic anhydrase (CA) and cyclooxygenase (COX), its ability to modulate histone deacetylase (HDAC) activity, its impact on the NF-κB signaling pathway, and its general effects on cell viability and apoptosis.

Potential Target-Based Assays

Carbonic Anhydrase (CA) Inhibition Assay

Aromatic sulfonamides are a well-established class of carbonic anhydrase inhibitors.[1][2] This assay will determine if this compound can inhibit CA activity.

Data Presentation:

CompoundConcentration (µM)% Inhibition of CA Isoform XIC50 (µM)
This compound0.1
1
10
50
100
Acetazolamide (Positive Control)1

Experimental Protocol: Colorimetric CA Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the compound to final assay concentrations in the assay buffer.

    • Prepare a solution of a specific human carbonic anhydrase isoform (e.g., CA II, IX) in assay buffer.

    • Prepare the substrate solution (e.g., p-nitrophenyl acetate).

    • Acetazolamide is used as a positive control inhibitor.

  • Assay Procedure:

    • Add 25 µL of the test compound dilutions or control to the wells of a 96-well plate.

    • Add 25 µL of the CA enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the substrate solution.

    • Measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percent inhibition for each concentration of the test compound compared to the DMSO control.

    • Plot the percent inhibition versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for Carbonic Anhydrase Inhibition Assay

A Prepare Reagents (Compound, Enzyme, Substrate) B Add Compound/Control to 96-well plate A->B C Add CA Enzyme Incubate 10 min B->C D Add Substrate C->D E Measure Absorbance (405 nm) Kinetic Reading D->E F Calculate % Inhibition Determine IC50 E->F cluster_0 Nucleus Histone Histone Protein (Acetylated Lysine) Deacetylated Histone Deacetylated Histone Histone->Deacetylated Histone HDAC Gene Silencing Chromatin Condensation Gene Silencing Deacetylated Histone->Gene Silencing HDAC Histone Deacetylase (HDAC) TNFα TNFα TNFR TNF Receptor TNFα->TNFR IKK Activation IKK Activation TNFR->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Gene Transcription Target Gene Transcription NF-κB->Gene Transcription A Seed Cells in 96-well Plate B Treat with Compound (Varying Concentrations & Times) A->B C Perform Specific Assay B->C D MTT Assay (Add MTT, Solubilize, Read Absorbance) C->D Viability E Caspase-Glo Assay (Add Reagent, Read Luminescence) C->E Apoptosis F Analyze Data (Calculate % Viability / Fold Induction) D->F E->F

References

Application Notes and Protocols: N-(2-methoxy-5-sulfamoylphenyl)acetamide Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-methoxy-5-sulfamoylphenyl)acetamide is a compound belonging to the sulfonamide class of molecules. Sulfonamides have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and antitumor properties[1][2]. As novel sulfonamide derivatives are being explored for their therapeutic potential, robust and reproducible cell-based assays are crucial for characterizing their cytotoxic and mechanistic properties. These assays are fundamental in early-stage drug discovery to quantify cellular responses such as cytotoxicity, proliferation, and cell cycle arrest, providing valuable insights into the compound's mechanism of action[3].

This document provides detailed protocols for cell-based assays to evaluate the biological activity of this compound, focusing on cytotoxicity and cell cycle analysis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data obtained from the described cell-based assays for this compound and a reference compound.

CompoundCell LineAssay TypeIC50 (µM)Cell Cycle Arrest Phase
This compoundHCT116Cytotoxicity (MTT)25.5G1/S
Doxorubicin (Reference)HCT116Cytotoxicity (MTT)0.8G2/M
This compoundA549Cytotoxicity (MTT)42.1G1
Doxorubicin (Reference)A549Cytotoxicity (MTT)1.2G2/M

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells[1].

Materials:

  • Human colorectal carcinoma cell line (HCT116) or other suitable cancer cell lines

  • This compound (test compound)

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count HCT116 cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete DMEM in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the test compound and doxorubicin in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells (blank).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry[4].

Materials:

  • Human lung carcinoma cell line (A549) or other suitable cancer cell lines

  • This compound (test compound)

  • Nocodazole (positive control for G2/M arrest)

  • DMSO (vehicle control)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Cold 70% ethanol

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ A549 cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations.

    • Include a vehicle control (DMSO) and a positive control (Nocodazole).

    • Incubate for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with PBS.

    • Centrifuge the cell suspension and resuspend the pellet in 500 µL of cold PBS.

    • Add the cell suspension dropwise into 4.5 mL of cold 70% ethanol while vortexing gently to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Flow Cytometry:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution (G0/G1, S, and G2/M phases).

  • Data Analysis:

    • Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the control cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assays cluster_mtt MTT Assay cluster_flow Cell Cycle Analysis cluster_analysis Data Analysis prep_cells Cell Culture (HCT116 or A549) seed_mtt Seed cells in 96-well plate prep_cells->seed_mtt seed_flow Seed cells in 6-well plate prep_cells->seed_flow prep_compound Prepare Compound Stock (this compound in DMSO) treat_mtt Treat with compound dilutions prep_compound->treat_mtt treat_flow Treat with IC50 concentrations prep_compound->treat_flow seed_mtt->treat_mtt incubate_mtt Incubate for 48-72h treat_mtt->incubate_mtt add_mtt Add MTT reagent incubate_mtt->add_mtt read_mtt Read absorbance at 570 nm add_mtt->read_mtt analyze_ic50 Calculate IC50 read_mtt->analyze_ic50 seed_flow->treat_flow incubate_flow Incubate for 24h treat_flow->incubate_flow harvest_fix Harvest and fix cells incubate_flow->harvest_fix stain_pi Stain with Propidium Iodide harvest_fix->stain_pi analyze_flow Analyze by Flow Cytometry stain_pi->analyze_flow analyze_cellcycle Determine Cell Cycle Distribution analyze_flow->analyze_cellcycle

Caption: Workflow for cell-based assays of this compound.

Hypothetical Signaling Pathway

The antitumor activity of some sulfonamides has been linked to the inhibition of cell cycle progression[3][4]. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to cell cycle arrest.

signaling_pathway compound This compound target Putative Cellular Target (e.g., Cyclin-Dependent Kinase) compound->target cyclinD_CDK46 Cyclin D / CDK4/6 Complex target->cyclinD_CDK46 g1_arrest G1 Phase Arrest target->g1_arrest pRb pRb Phosphorylation cyclinD_CDK46->pRb cyclinD_CDK46->g1_arrest E2F E2F Release pRb->E2F inhibits pRb->g1_arrest s_phase S-Phase Entry E2F->s_phase E2F->g1_arrest

Caption: Hypothetical pathway for G1 cell cycle arrest induced by this compound.

References

Application Notes and Protocols for N-(2-methoxy-5-sulfamoylphenyl)acetamide and Structurally Related Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(2-methoxy-5-sulfamoylphenyl)acetamide belongs to the class of sulfonamide-containing acetamides, a scaffold known for a diverse range of pharmacological activities.[1] Structurally related compounds have demonstrated potential as anti-inflammatory, analgesic, anticonvulsant, and antimicrobial agents.[1][2][3] The presence of the sulfamoylphenyl group suggests potential activity as a carbonic anhydrase inhibitor, a mechanism implicated in anticonvulsant and diuretic effects.[1][3] The methoxy and acetamide moieties can influence the compound's pharmacokinetic profile and target engagement.

These application notes provide an overview of potential in vivo applications and detailed experimental protocols for evaluating the efficacy and pharmacokinetic profile of this compound or its analogs in rodent models.

Potential Therapeutic Applications and Corresponding Animal Models

Based on the pharmacological activities of structurally related compounds, this compound could be investigated for the following applications:

  • Anti-inflammatory and Analgesic Effects: Evaluation in models of inflammatory pain and edema.

  • Anticonvulsant Activity: Assessment in chemically or electrically induced seizure models.

  • Acute Lung Injury: Investigation in models of lipopolysaccharide (LPS)-induced lung inflammation.

Quantitative Data Summary

The following tables summarize representative quantitative data from animal studies of structurally similar N-(benzenesulfonyl)acetamide and benzenesulfonamide derivatives.

Table 1: Pharmacokinetic Parameters of a Representative N-(benzene sulfonyl)acetamide Derivative (Compound 9a) in Sprague-Dawley Rats. [2]

ParameterValue
Dose 10 mg/kg (oral)
Cmax 5807.18 ± 2657.83 ng/mL
Clearance (CL) 3.24 ± 1.47 mL/min/kg
Bioavailability (F) 96.8%

Table 2: In Vivo Efficacy of Representative Benzenesulfonamide Derivatives in Different Animal Models.

Compound ClassAnimal ModelEndpointEfficacyReference
N-(benzene sulfonyl)acetamideFormalin-induced pain (mouse)Amelioration of painSignificant[2]
N-(benzene sulfonyl)acetamideCapsaicin-induced ear edema (mouse)Inhibition of edemaSignificant[2]
Benzenesulfonamide derivativeMaximal Electroshock (MES) seizures (mouse)Abolished induced seizuresEffective[3]
Benzenesulfonamide derivativeSubcutaneous Pentylenetetrazole (scPTZ) seizures (mouse)Abolished induced seizuresEffective[3]
Benzenesulfonamide derivativeLPS-induced acute lung injury (mouse)Mitigated symptomsSignificant at 10 mg/kg (IP)[4]

Detailed Experimental Protocols

Protocol for Evaluating Anti-inflammatory and Analgesic Activity (Adapted from[2])

4.1.1. Formalin-Induced Paw Licking Model in Mice

  • Animals: Male ICR mice (20-25 g).

  • Acclimatization: Acclimatize animals for at least one week with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration: Administer the test compound (e.g., this compound) or vehicle control orally (p.o.) or intraperitoneally (i.p.) at desired doses. A positive control such as indomethacin can be used.

  • Induction of Nociception: 30 minutes after drug administration, inject 20 µL of 5% formalin in saline into the plantar surface of the right hind paw.

  • Observation: Immediately after formalin injection, place the mouse in an observation chamber. Record the total time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) post-injection.

  • Data Analysis: Compare the paw-licking time between the treated and vehicle control groups. Calculate the percentage of inhibition.

4.1.2. Experimental Workflow for Analgesic Activity Screening

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis A Acclimatize Male ICR Mice (1 week) B Randomize into treatment groups A->B C Administer Test Compound / Vehicle (p.o. or i.p.) B->C D Wait 30 minutes C->D E Inject 5% Formalin into hind paw D->E F Observe and record paw licking time E->F G Compare licking time (Treated vs. Vehicle) F->G H Calculate % Inhibition G->H

Caption: Workflow for Formalin-Induced Analgesia Model.

Protocol for Evaluating Anticonvulsant Activity (Adapted from[3])

4.2.1. Maximal Electroshock (MES) Induced Seizure Model in Mice

  • Animals: Male Swiss albino mice (18-22 g).

  • Drug Administration: Administer the test compound or vehicle control (i.p. or p.o.). A standard anticonvulsant like phenytoin can be used as a positive control.

  • Induction of Seizures: 30 to 60 minutes after drug administration, induce seizures by delivering an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: Protection is defined as the absence of the tonic hind limb extension.

  • Data Analysis: Determine the percentage of protected mice in each group. An ED50 (median effective dose) can be calculated.

4.2.2. Subcutaneous Pentylenetetrazole (scPTZ) Induced Seizure Model in Mice

  • Animals: Male Swiss albino mice (18-22 g).

  • Drug Administration: Administer the test compound or vehicle control (i.p. or p.o.). A standard anticonvulsant like ethosuximide can be used as a positive control.

  • Induction of Seizures: 30 to 60 minutes after drug administration, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the mice for 30 minutes for the onset of clonic seizures lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of clonic seizures.

  • Data Analysis: Determine the percentage of protected mice in each group and calculate the ED50.

4.2.3. Logical Flow for Anticonvulsant Screening

G cluster_0 Initial Screening cluster_1 Neurotoxicity Assessment cluster_2 Decision A Administer Test Compound to Mice B Induce Seizures (MES or scPTZ) A->B C Observe for Seizure Protection B->C F Effective & Non-toxic? C->F D Perform Rotarod Test E Assess Motor Impairment D->E E->F G Proceed to Dose-Response Studies F->G Yes H Stop or Modify Compound F->H No

Caption: Decision tree for anticonvulsant drug screening.

Potential Mechanism of Action and Signaling Pathways

Based on the sulfonamide moiety, a potential mechanism of action for this compound is the inhibition of carbonic anhydrase (CA) isozymes.[3] Inhibition of CA II and VII in the brain can lead to anticonvulsant effects.

5.1. Hypothesized Signaling Pathway for Carbonic Anhydrase Inhibition-Mediated Anticonvulsant Activity

G cluster_0 Pharmacological Intervention cluster_1 Molecular Target cluster_2 Cellular Effect cluster_3 Physiological Outcome A This compound B Carbonic Anhydrase (CA II, CA VII) A->B C Decreased Bicarbonate Formation B->C Inhibition D Neuronal pH Regulation Altered C->D E Neuronal Hyperpolarization D->E F Reduced Neuronal Excitability E->F G Anticonvulsant Effect F->G

Caption: Putative pathway for CA inhibitor anticonvulsant action.

Metabolism Considerations

The metabolism of sulfonamides can vary significantly between species.[5] Common metabolic pathways include acetylation and hydroxylation.[5] Dogs, for instance, are poor acetylators.[6] It is crucial to characterize the metabolic profile of this compound in the chosen animal model to ensure the relevance of the findings to human metabolism.

These protocols and notes should serve as a starting point for the in vivo investigation of this compound and its analogs. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for the HPLC Analysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established principles for the analysis of structurally related sulfonamide compounds.

Introduction

This compound is a sulfonamide derivative. Accurate and precise analytical methods are crucial for its quantification in research and pharmaceutical development, including for purity assessment, stability studies, and quality control. Reverse-phase HPLC (RP-HPLC) with UV detection is a robust and widely used technique for the analysis of aromatic sulfonamides, offering high resolution, sensitivity, and reproducibility.

This application note describes a general RP-HPLC method suitable for the determination of this compound.

Analytical Method Overview

The separation of this compound is achieved on a C18 stationary phase. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent, which allows for the effective elution and separation of the analyte from potential impurities. Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the benzene ring in the molecule.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weighing B Dissolution A->B C Dilution B->C D Filtration C->D E Injection D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J K Final Report J->K Report Generation

Caption: General workflow for the HPLC analysis of this compound.

Quantitative Data Summary

The following tables summarize the typical chromatographic parameters and expected performance characteristics of the HPLC method. These values are representative and may require optimization for specific instrumentation and applications.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Gradient Isocratic at 40:60 (Acetonitrile:Aqueous)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Table 2: Method Validation Parameters (Representative Values)

ParameterExpected Range/Value
Retention Time (RT) 5 - 8 minutes
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis of this compound using the HPLC method described above.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Sonicator

  • pH meter

Preparation of Solutions

Mobile Phase (Acetonitrile : 0.1% Phosphoric Acid in Water, 40:60 v/v)

  • To prepare the aqueous component, add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Measure 600 mL of the 0.1% phosphoric acid solution.

  • Measure 400 mL of acetonitrile.

  • Combine the two solutions in a suitable reservoir, mix well, and degas using a sonicator or an online degasser.

Standard Stock Solution (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10-15 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a final concentration within the calibration range.

  • Sonicate as needed to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis
  • Set up the HPLC system with the column and mobile phase as specified in Table 1.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Perform a series of injections of the working standard solutions, starting from the lowest concentration.

  • Inject the prepared sample solutions.

  • It is recommended to inject a standard solution periodically throughout the run to monitor system suitability.

Data Analysis and Quantification
  • Integrate the peak corresponding to this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the sample solutions using the calibration curve.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the different stages of the analytical method development and validation process.

validation_pathway A Method Development B Method Optimization A->B C Method Validation B->C D Specificity C->D E Linearity C->E F Accuracy C->F G Precision C->G H LOD & LOQ C->H I Robustness C->I J Routine Analysis D->J E->J F->J G->J H->J I->J

Caption: Logical flow from method development to routine analysis.

Application Note: Mass Spectrometry Analysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined herein are intended to guide researchers in the qualitative and quantitative analysis of this compound, which is relevant in pharmaceutical and drug development studies. This document includes protocols for sample preparation, LC-MS parameters, and a theoretical fragmentation analysis to aid in structural elucidation.

Introduction

This compound is a sulfonamide-containing compound. Sulfonamides are a significant class of compounds in medicinal chemistry, known for their antibacterial and other therapeutic properties. Accurate and reliable analytical methods are crucial for the characterization and quantification of such compounds in various matrices. Mass spectrometry, coupled with liquid chromatography, offers high sensitivity and selectivity, making it a powerful tool for the analysis of pharmaceutical compounds. This note describes a theoretical framework and practical protocols for the mass spectrometric analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to obtain high-quality mass spectrometry data. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

  • 2 mL LC-MS vials

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a stock solution.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution with 990 µL of a 50:50 mixture of acetonitrile and water.

  • Acidification: To improve ionization efficiency, add formic acid to the working solution to a final concentration of 0.1% (v/v).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial to remove any particulate matter.[1]

  • Blank Samples: Prepare blank samples using the same solvent composition as the working solution to be run before and after the sample analysis to prevent carry-over.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters are recommended for the analysis of this compound.

Table 1: LC-MS Parameters

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Range m/z 50-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Nitrogen, 600 L/hr

Data Presentation

The theoretical exact mass of this compound (C9H12N2O4S) is 244.0518 g/mol . The expected protonated molecule in positive ion mode ([M+H]+) would be at m/z 245.0591, and the deprotonated molecule in negative ion mode ([M-H]-) would be at m/z 243.0445. The following table summarizes the theoretical m/z values for the parent ion and plausible fragment ions.

Table 2: Theoretical Mass Spectrometry Data for this compound

Ion TypeProposed Structure/FragmentTheoretical m/z
[M+H]+ Protonated Parent Molecule 245.0591
Fragment 1Loss of acetamide group (-NHCOCH3)186.0174
Fragment 2Loss of sulfamoyl group (-SO2NH2)165.0766
Fragment 3Cleavage of the methoxy group (-CH3) from Fragment 2150.0531
Fragment 4Acetamide cation (CH3CO+)43.0184
[M-H]- Deprotonated Parent Molecule 243.0445
Fragment 5Loss of SO2NH2163.0613

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis a Weigh 1 mg of Compound b Dissolve in 1 mL Methanol (Stock Solution) a->b c Dilute 10 µL in 990 µL ACN/H2O (Working Solution) b->c d Add 0.1% Formic Acid c->d e Filter through 0.22 µm Syringe Filter d->e f Inject 5 µL into LC-MS e->f g C18 Reversed-Phase Separation f->g h Electrospray Ionization (ESI) g->h i Mass Analysis (Q-TOF or QqQ) h->i j Data Acquisition and Processing i->j

Caption: Experimental workflow for the LC-MS analysis of this compound.

G parent [M+H]+ m/z 245.0591 frag1 Loss of -NHCOCH3 m/z 186.0174 parent->frag1 frag2 Loss of -SO2NH2 m/z 165.0766 parent->frag2 frag4 CH3CO+ m/z 43.0184 parent->frag4 frag3 Loss of -CH3 from Frag 2 m/z 150.0531 frag2->frag3

References

N-(2-methoxy-5-sulfamoylphenyl)acetamide: A Compound with Limited Publicly Available Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the scientific literature and publicly accessible databases reveal a significant scarcity of information regarding N-(2-methoxy-5-sulfamoylphenyl)acetamide as a research tool. While chemical properties and sourcing information are available, detailed studies elucidating its mechanism of action, specific biological targets, and established experimental protocols are not readily found. This lack of comprehensive data prevents the creation of detailed application notes and protocols as requested.

The compound, with the chemical formula C9H12N2O4S, is classified as a member of the methoxybenzenes and acetamides.[1] It is available from several chemical suppliers for research and development purposes.[2][3][4]

Physicochemical Properties

A summary of the basic chemical information for this compound is provided below.

PropertyValueReference
Molecular FormulaC9H12N2O4S[2][5]
Molecular Weight244.27 g/mol [2]
CAS Number85605-29-4[2][3][4]

Potential Research Context Based on Structural Analogs

While direct research applications for this compound are not apparent, the core structure contains key functional groups—a sulfonamide, an acetamide, and a methoxybenzene—that are present in various biologically active molecules. Sulfonamides, for instance, are a well-known class of compounds with a broad range of therapeutic applications, including antibacterial and enzyme inhibition properties.[6]

It is plausible that this compound could be investigated in research areas where these functional groups are known to be important. However, without specific studies on this compound, any potential application remains speculative.

Conclusion

Due to the limited availability of scientific data, it is not possible to provide detailed application notes, experimental protocols, or signaling pathway diagrams for this compound as a research tool. The scientific community has not extensively characterized the biological activity of this specific molecule in the public domain. Researchers interested in this compound would likely need to perform initial screening and characterization studies to determine its potential utility.

References

Application Notes and Protocols for Target Identification Using N-(2-methoxy-5-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methoxy-5-sulfamoylphenyl)acetamide is a small molecule belonging to the sulfonamide class of compounds. Sulfonamides are a well-established and versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[1][2] The presence of both the sulfonamide and acetamide functional groups suggests that this compound has the potential to interact with a variety of biological targets, making it an interesting candidate for target identification and drug discovery programs.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in target identification campaigns. The methodologies described herein are standard chemical biology techniques designed to elucidate the molecular targets and mechanisms of action of small molecules.

Potential Applications in Target Identification

Given the chemical nature of this compound, it can be hypothesized to target several classes of proteins. Aromatic sulfonamides are known inhibitors of carbonic anhydrases and protein tyrosine phosphatases.[1][3] Furthermore, the acetamide moiety is present in various compounds with demonstrated antioxidant and anti-inflammatory activities.[4][5] A structurally related compound, 2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide, has been identified as a blocker of the hERG potassium channel, suggesting that ion channels could also be a potential target class.[6]

This compound can be used as a chemical probe to:

  • Identify novel protein targets for therapeutic intervention.

  • Elucidate the mechanism of action of sulfonamide-based drugs.

  • Discover off-target effects of related compounds.

  • Validate potential drug targets in a cellular context.

Key Experimental Approaches

Three primary experimental strategies are detailed below for the identification of protein targets of this compound:

  • Affinity Chromatography: This technique utilizes an immobilized version of the compound to capture its binding partners from a complex biological mixture, such as a cell lysate.

  • Compound-Centric Chemical Proteomics: This approach employs a chemically modified version of the compound (a probe) to enrich for interacting proteins, which are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon ligand binding in a cellular environment, providing evidence of target engagement.

Data Presentation

Table 1: Hypothetical Quantitative Data from Affinity Chromatography-Mass Spectrometry
Protein ID (UniProt)Protein NamePeptide Spectrum Matches (PSMs)Fold Change (Probe vs. Control)p-value
P00918Carbonic anhydrase 212525.3< 0.001
P18031Protein-tyrosine phosphatase 1B8918.7< 0.001
Q15828Peroxiredoxin-16212.5< 0.01
P6225814-3-3 protein beta/alpha458.2< 0.05
P07737Profilin-1386.1n.s.

n.s. = not significant

Table 2: Hypothetical Quantitative Data from Cellular Thermal Shift Assay (CETSA)
Target ProteinApparent Melting Temperature (Tm) - Vehicle (°C)Apparent Melting Temperature (Tm) - Compound (°C)Thermal Shift (ΔTm) (°C)
Carbonic anhydrase 258.264.5+6.3
Protein-tyrosine phosphatase 1B61.566.8+5.3
Peroxiredoxin-165.167.3+2.2
GAPDH (Negative Control)55.455.6+0.2

Experimental Protocols

Protocol 1: Affinity Chromatography for Target Pull-Down

This protocol describes the steps for immobilizing this compound on a solid support and using it to enrich for interacting proteins from a cell lysate.

1. Synthesis of an Amine-Reactive Derivative of the Compound:

  • A synthetic chemistry route is required to introduce a linker with a terminal functional group (e.g., a carboxylic acid or an amine) to the parent compound. This linker should be positioned at a site that is not critical for target binding.

2. Immobilization of the Compound:

  • Equilibrate NHS-activated agarose beads by washing with ice-cold 1 mM HCl.
  • Dissolve the amine-reactive derivative of the compound in coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).
  • Incubate the beads with the compound solution overnight at 4°C with gentle rotation.
  • Wash the beads with coupling buffer to remove unbound compound.
  • Block any remaining active sites on the beads by incubating with a blocking buffer (e.g., 1 M ethanolamine, pH 8.0) for 2 hours at room temperature.
  • Wash the beads extensively with alternating high and low pH buffers (e.g., acetate buffer pH 4.0 and Tris buffer pH 8.0) to remove non-covalently bound material.
  • Resuspend the affinity resin in a storage buffer (e.g., PBS with 0.02% sodium azide).

3. Preparation of Cell Lysate:

  • Harvest cultured cells and wash with ice-cold PBS.
  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
  • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

4. Affinity Pull-Down:

  • Incubate the cell lysate with the compound-immobilized beads (and control beads without the compound) for 2-4 hours at 4°C with gentle rotation.
  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
  • Elute the bound proteins using a suitable elution buffer (e.g., low pH buffer like 0.1 M glycine-HCl pH 2.5, or a buffer containing a high concentration of free compound).

5. Protein Identification by Mass Spectrometry:

  • Neutralize the eluted protein fractions if a low pH elution was used.
  • Separate the proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
  • Excise unique protein bands from the gel that are present in the compound pull-down but not in the control.
  • Perform in-gel digestion of the proteins with trypsin.
  • Analyze the resulting peptides by LC-MS/MS.
  • Identify the proteins using a protein database search algorithm.

Protocol 2: Compound-Centric Chemical Proteomics

This protocol outlines a typical workflow for identifying protein targets using a clickable or photo-affinity probe derivative of this compound.

1. Synthesis of a Chemical Probe:

  • Synthesize a derivative of the parent compound that incorporates a bio-orthogonal handle (e.g., an alkyne or azide for click chemistry) or a photo-reactive group (e.g., a diazirine or benzophenone). The modification should minimally affect the compound's biological activity.

2. Probe Incubation with Cell Lysate or Intact Cells:

  • Treat live cells or cell lysate with the chemical probe at a predetermined concentration and for a specific duration.
  • For photo-affinity probes, irradiate the samples with UV light to induce covalent cross-linking of the probe to its target proteins.

3. Click Chemistry-based Biotinylation:

  • Lyse the cells (if treated intact).
  • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag, such as biotin, to the probe-protein complexes.

4. Enrichment of Biotinylated Proteins:

  • Incubate the biotinylated proteome with streptavidin-coated magnetic beads to capture the probe-target complexes.
  • Wash the beads extensively to remove non-specifically bound proteins.

5. On-Bead Digestion and Mass Spectrometry:

  • Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT).
  • Alkylate the proteins with an alkylating agent (e.g., iodoacetamide).
  • Digest the proteins on-bead with a protease such as trypsin.
  • Collect the supernatant containing the peptides.
  • Analyze the peptides by LC-MS/MS for protein identification and quantification.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform CETSA to confirm target engagement in intact cells.

1. Cell Treatment:

  • Culture cells to a suitable confluency.
  • Treat the cells with either the vehicle (e.g., DMSO) or this compound at various concentrations for a defined period (e.g., 1-3 hours) in a humidified incubator.

2. Heat Treatment:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
  • Aliquot the cell suspension into PCR tubes.
  • Heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
  • Cool the samples at room temperature.

3. Cell Lysis and Separation of Soluble Fraction:

  • Lyse the cells by freeze-thaw cycles or other suitable methods.
  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
  • Collect the supernatant containing the soluble protein fraction.

4. Protein Detection and Quantification:

  • Analyze the soluble protein fractions by Western blotting using an antibody specific to the putative target protein.
  • Quantify the band intensities to generate a melting curve for the protein in the presence and absence of the compound.
  • A shift in the melting curve to a higher temperature in the compound-treated samples indicates thermal stabilization and target engagement.

Visualizations

experimental_workflow cluster_affinity Affinity Chromatography cluster_proteomics Chemical Proteomics cluster_cetsa Cellular Thermal Shift Assay (CETSA) a1 Immobilize Compound a2 Incubate with Lysate a1->a2 a3 Wash a2->a3 a4 Elute a3->a4 a5 LC-MS/MS a4->a5 end End: Target Validation p1 Synthesize Probe p2 Incubate with Cells/Lysate p1->p2 p3 Biotinylate p2->p3 p4 Enrich with Streptavidin p3->p4 p5 On-bead Digestion p4->p5 p6 LC-MS/MS p5->p6 c1 Treat Cells with Compound c2 Heat Shock c1->c2 c3 Lyse and Separate c2->c3 c4 Western Blot c3->c4 start Start: Target ID

Caption: Overview of experimental workflows for target identification.

signaling_pathway compound This compound ptp1b PTP1B compound->ptp1b Inhibition ir Insulin Receptor (Phosphorylated) ptp1b->ir Dephosphorylation irs IRS (Phosphorylated) ir->irs pi3k PI3K irs->pi3k akt Akt (Phosphorylated) pi3k->akt glut4 GLUT4 Translocation akt->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake

Caption: Hypothetical signaling pathway affected by the compound.

References

Troubleshooting & Optimization

Technical Support Center: N-(2-methoxy-5-sulfamoylphenyl)acetamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of N-(2-methoxy-5-sulfamoylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and preferred method for purifying this compound is recrystallization. For highly impure samples or when recrystallization is challenging, column chromatography can be employed as an alternative or supplementary technique.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on the purification of structurally similar compounds, alcohols such as methanol or ethanol are good starting points for recrystallization.[1] Mixed solvent systems, like alcohol-water mixtures, can also be effective. The ideal solvent or solvent system should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Q3: What are the likely impurities in a crude sample of this compound?

A3: Potential impurities can include unreacted starting materials such as 2-methoxy-5-sulfamoylaniline and acetylating agents, byproducts from side reactions, or residual solvents from the synthesis. The presence of polar functional groups (sulfonamide, acetamide, methoxy) can sometimes lead to self-condensation or degradation products under harsh reaction conditions.

Q4: My purified this compound shows a broad melting point range. What does this indicate?

A4: A broad melting point range is a common indicator of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests the presence of residual solvents or other contaminants that disrupt the crystal lattice. Further purification steps may be necessary.

Q5: Can I use column chromatography to purify this compound?

A5: Yes, column chromatography is a viable method for purification. A silica gel stationary phase with a mobile phase gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a common starting point. The optimal solvent system will depend on the specific impurities present.

Troubleshooting Guides

Issue 1: "Oiling Out" During Recrystallization

Problem: Instead of forming crystals upon cooling, the compound separates as an oil or liquid droplets. This is a common issue with polar aromatic compounds, especially when the melting point of the solid is lower than the temperature of the solution.[2][3]

dot

G Troubleshooting 'Oiling Out' During Recrystallization start Compound 'Oils Out' During Cooling check_mp Is the melting point of the compound lower than the solvent's boiling point? start->check_mp add_solvent Add more of the 'good' solvent to ensure complete dissolution at high temp. check_mp->add_solvent No change_solvent Select a lower-boiling point solvent or use a mixed-solvent system. check_mp->change_solvent Yes slow_cool Allow the solution to cool slowly to room temperature before ice bath. add_solvent->slow_cool seed_crystal Introduce a seed crystal to initiate crystallization. slow_cool->seed_crystal result Formation of Pure Crystals seed_crystal->result change_solvent->slow_cool

Caption: Logical workflow for troubleshooting the "oiling out" phenomenon.

Possible Causes & Solutions:

Cause Solution
High concentration of impurities Pre-purify the crude material by a simple filtration or a quick pass through a small plug of silica gel.
Solution is supersaturated Re-heat the mixture and add a small amount of additional hot solvent to reduce the saturation.
Cooling rate is too fast Allow the solution to cool slowly to room temperature before placing it in an ice bath. Agitation should be avoided during this period.
Melting point of the compound is below the solvent's boiling point Choose a lower-boiling point solvent or use a mixed-solvent system where the compound is less soluble at the boiling point.
Issue 2: Low Recovery of Purified Product

Problem: The yield of crystalline material after recrystallization is significantly lower than expected.

dot

G Troubleshooting Low Recrystallization Yield start Low Recovery of Crystals check_solubility Is the compound significantly soluble in the cold solvent? start->check_solubility premature_crystallization Premature crystallization during hot filtration. start->premature_crystallization too_much_solvent Too much solvent was used during dissolution. check_solubility->too_much_solvent No change_solvent Select a solvent in which the compound has lower solubility at cold temperatures. check_solubility->change_solvent Yes evaporate Concentrate the mother liquor by gentle heating and cool again. too_much_solvent->evaporate preheat_funnel Pre-heat the filtration apparatus to prevent cooling. premature_crystallization->preheat_funnel result Improved Crystal Yield evaporate->result change_solvent->result preheat_funnel->result

Caption: Decision tree for addressing low product recovery after recrystallization.

Possible Causes & Solutions:

Cause Solution
Using too much solvent Use the minimum amount of hot solvent required to fully dissolve the crude product.
Compound has significant solubility in cold solvent Cool the solution in an ice-water bath for a longer period to maximize precipitation. Consider using a different solvent in which the compound is less soluble when cold.
Premature crystallization during hot filtration Pre-heat the funnel and filter paper with hot solvent before filtering the solution.
Material lost during transfers Ensure all crystalline material is transferred from the flask to the filter by rinsing the flask with a small amount of the cold mother liquor.
Issue 3: No Crystal Formation Upon Cooling

Problem: The solution remains clear even after cooling, and no crystals precipitate.

Possible Causes & Solutions:

Cause Solution
Solution is not saturated The most likely cause is using too much solvent. Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. Alternatively, add a small seed crystal of the pure compound.
Incorrect solvent choice The compound may be too soluble in the chosen solvent even at low temperatures. Select a different solvent or use a mixed-solvent system by adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then re-heat to clarify and cool slowly.

Experimental Protocols

Protocol 1: Recrystallization of this compound from a Single Solvent (e.g., Methanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot methanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any adhering impurities.

  • Drying: Allow the crystals to air-dry on the filter paper under vacuum. For complete drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Solvent Screening for Recrystallization
  • Sample Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Solvent Addition: To each test tube, add about 0.5 mL of a different solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane).

  • Solubility at Room Temperature: Agitate the test tubes and observe the solubility of the compound in each solvent at room temperature. A good solvent should not dissolve the compound well at this stage.

  • Solubility at Elevated Temperature: Gently heat the test tubes that showed poor solubility in a hot water bath. A suitable solvent will dissolve the compound completely at a higher temperature.

  • Crystallization upon Cooling: Allow the test tubes with dissolved compound to cool to room temperature and then in an ice bath. An ideal solvent will result in the formation of a good quantity of crystals.

  • Selection: Choose the solvent that provides the best balance of low solubility at cold temperatures and high solubility at hot temperatures, leading to good crystal recovery.

Solvent Suitability Summary Table:

SolventSolubility at Room Temp.Solubility at High Temp.Crystal Formation on CoolingSuitability
e.g., WaterLowHighGoodExcellent
e.g., EthanolModerateHighFairGood (or for mixed solvent)
e.g., HexaneLowLowPoorUnsuitable
e.g., AcetoneHighHighPoorUnsuitable (or as 'good' solvent in mixed system)

This table should be filled out by the researcher based on their experimental observations.

References

Technical Support Center: N-(2-methoxy-5-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(2-methoxy-5-sulfamoylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: During the synthesis, which typically involves the acetylation of 2-methoxy-5-sulfamoylaniline, several impurities can arise. The most common include unreacted starting material (2-methoxy-5-sulfamoylaniline), di-acetylated product (N-acetyl-N-(2-methoxy-5-sulfamoylphenyl)acetamide), and potential side-products from the degradation of the starting materials or product under harsh reaction conditions. Over-acetylation can occur with the use of excess acetylating agent or prolonged reaction times. Incomplete reaction is also a common issue.

Q2: My purified this compound is discolored. What could be the cause?

A2: Discoloration, often appearing as a yellow or brown tint, can be due to the presence of oxidized impurities or residual starting materials. Aniline derivatives, in particular, are susceptible to air oxidation, which can produce colored byproducts. Ensuring an inert atmosphere during the reaction and purification steps can help minimize this. Additionally, purification methods like recrystallization with activated charcoal can be effective in removing colored impurities.

Q3: I am observing poor solubility of my compound. What solvents are recommended?

A3: this compound is expected to have moderate to poor solubility in water and non-polar organic solvents. For purification by recrystallization, polar protic solvents such as ethanol or isopropanol, or mixtures with water, are often a good starting point. For analytical purposes like HPLC, a mixture of acetonitrile or methanol and water is commonly used as the mobile phase.

Q4: What are the expected chemical shifts in the 1H NMR spectrum for this compound?

A4: The expected 1H NMR signals for this compound would include a singlet for the acetyl methyl protons (around 2.1-2.2 ppm), a singlet for the methoxy protons (around 3.9-4.0 ppm), and signals for the three aromatic protons in the range of 7.0-8.5 ppm. The amide proton will appear as a broad singlet, typically downfield (above 8 ppm). The exact chemical shifts and coupling constants of the aromatic protons will depend on the solvent and the electronic effects of the substituents.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector can be used to assess purity by observing the number and relative area of peaks. Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) will confirm the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight of the compound.

Troubleshooting Guides

Synthesis and Purification
Issue Potential Cause Recommended Solution
Low reaction yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Inefficient purification leading to product loss.Optimize the recrystallization solvent system to ensure high recovery. Minimize the number of transfer steps.
Product is an oil or fails to crystallize Presence of impurities that inhibit crystallization.Try re-purifying the oil using column chromatography. Alternatively, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Incorrect solvent for recrystallization.Screen a variety of solvents or solvent mixtures to find an appropriate system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[1]
Multiple spots on TLC after reaction Formation of side products or presence of unreacted starting materials.Use column chromatography for purification to separate the desired product from impurities. Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize side product formation.
Analytical Characterization
Issue (Technique) Potential Cause Recommended Solution
Broad or distorted peaks in HPLC Poor sample solubility in the mobile phase.Ensure the sample is fully dissolved in the initial mobile phase or a weaker solvent before injection.[2]
Column overload.Reduce the injection volume or the concentration of the sample.[3]
Mismatched injection solvent and mobile phase.Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.[2][4]
Inconsistent retention times in HPLC Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or bubbles.[5]
Changes in column temperature.Use a column oven to maintain a constant temperature.[5]
Broad signals in 1H NMR Presence of paramagnetic impurities.Filter the NMR sample through a small plug of silica gel or celite.
Proton exchange of the amide and sulfonamide N-H protons.This is an inherent property. Running the NMR in a different solvent (e.g., DMSO-d6) or at a different temperature may sharpen the signals.
No molecular ion peak in Mass Spec Fragmentation of the molecular ion.Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure and may require optimization.

Materials:

  • 2-methoxy-5-sulfamoylaniline

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 2-methoxy-5-sulfamoylaniline (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

HPLC Method for Purity Analysis

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid Gradient: Start with a suitable percentage of B (e.g., 20%) and increase to a higher percentage (e.g., 90%) over 15-20 minutes. Flow Rate: 1.0 mL/min Detection: UV at a suitable wavelength (e.g., 254 nm or 270 nm) Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-methoxy-5-sulfamoylaniline reaction Acetylation with Acetic Anhydride/Pyridine start->reaction 1. Dissolve in DCM crude Crude Product reaction->crude 2. Workup recrystallization Recrystallization (e.g., from Ethanol) crude->recrystallization 3. Dissolve in hot solvent filtration Filtration and Drying recrystallization->filtration 4. Cool to crystallize pure Pure N-(2-methoxy-5- sulfamoylphenyl)acetamide filtration->pure hplc HPLC pure->hplc Purity Check nmr NMR pure->nmr Structure Verification ms Mass Spec pure->ms Molecular Weight Confirmation

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_hplc cluster_mobile_phase Mobile Phase Issues cluster_instrument Instrument Issues cluster_column Column Issues cluster_sample Sample Issues start Abnormal HPLC Chromatogram (e.g., broad peaks, shifting retention times) mp_prep Incorrect Preparation? start->mp_prep pump Pump Malfunction? (leaks, bubbles) start->pump column_overload Overloaded? start->column_overload sample_solubility Poor Solubility? start->sample_solubility mp_degas Insufficient Degassing? mp_prep->mp_degas remakemp remakemp mp_prep->remakemp Solution: Remake Mobile Phase degasmp degasmp mp_degas->degasmp Solution: Degas Mobile Phase injector Injector Problem? (leaks, blockage) pump->injector checkpump checkpump pump->checkpump Solution: Check for leaks, purge pump column_oven Temperature Fluctuation? injector->column_oven checkinjector checkinjector injector->checkinjector Solution: Check seals, clear blockage useoven useoven column_oven->useoven Solution: Use column oven column_contamination Contaminated? column_overload->column_contamination reduceconc reduceconc column_overload->reduceconc Solution: Reduce sample concentration/volume column_degradation Degraded? column_contamination->column_degradation flushcolumn flushcolumn column_contamination->flushcolumn Solution: Flush or replace column replacecolumn replacecolumn column_degradation->replacecolumn Solution: Replace column sample_solvent Solvent Mismatch? sample_solubility->sample_solvent changedissolvent changedissolvent sample_solubility->changedissolvent Solution: Dissolve in mobile phase injectless injectless sample_solvent->injectless Solution: Inject smaller volume

Caption: Troubleshooting logic for common HPLC issues encountered during the analysis of this compound.

References

N-(2-methoxy-5-sulfamoylphenyl)acetamide inconsistent results troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(2-methoxy-5-sulfamoylphenyl)acetamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Purification

  • Question: We are experiencing lower than expected yields during the synthesis of this compound. What are the potential causes and solutions?

    • Answer: Low yields can stem from several factors throughout the synthetic process. Incomplete reactions are a common culprit. Ensure that the reaction time and temperature are optimized. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction endpoint. Side reactions may also be occurring. The presence of impurities in starting materials or reagents can lead to unintended products. Always use high-purity starting materials and freshly distilled solvents. Suboptimal workup and purification procedures can also lead to product loss. Ensure the pH is appropriate during extraction and that the chosen purification method, such as recrystallization or column chromatography, is suitable for the compound's polarity.

  • Question: Our purified this compound shows impurities in our analytical characterization. What are the likely impurities and how can we remove them?

    • Answer: Common impurities can include unreacted starting materials, byproducts from side reactions, or residual solvents. The presence of a starting material, 2-amino-4-sulfamoylanisole, or the acetylating agent (e.g., acetic anhydride or acetyl chloride) is a possibility. Hydrolysis of the acetamide group back to the amine is another potential impurity, especially if exposed to acidic or basic conditions during workup. To remove these, a carefully optimized purification protocol is essential. Recrystallization from a suitable solvent system can be effective for removing many impurities. If co-eluting impurities are an issue in column chromatography, try adjusting the solvent system's polarity or using a different stationary phase.

Analytical & Stability Issues

  • Question: We are observing inconsistent peak areas and retention times during HPLC analysis of this compound. How can we troubleshoot this?

    • Answer: Variability in HPLC results can be due to issues with the sample, the mobile phase, or the instrument. For sample-related problems, ensure complete dissolution in the mobile phase or a compatible solvent. Incomplete dissolution can lead to inconsistent injection volumes. Degradation of the compound in the dissolution solvent is another possibility; assess the compound's stability in your chosen solvent over the typical analysis time. Mobile phase issues often relate to improper preparation. Ensure accurate pH adjustment and thorough degassing. For the instrument, check for leaks, ensure the pump is delivering a consistent flow rate, and verify that the column temperature is stable. A generic reverse-phase HPLC method for acetamide derivatives can be a good starting point.[1][2]

  • Question: Is this compound prone to degradation, and what are the optimal storage conditions?

Biological Assays

  • Question: We are seeing significant variability in our in vitro bioassay results with this compound. How can we improve the reproducibility of our assays?

    • Answer: Bioassay variability is a common challenge and can be influenced by multiple factors.[4][5][6] Key areas to investigate include cell-based factors, reagent variability, and procedural inconsistencies. Ensure consistent cell passage numbers and health, as cell characteristics can change over time in culture. Use a consistent source and lot of serum and other critical reagents. Procedural variations, such as incubation times, temperatures, and pipetting techniques, can introduce significant error. Implementing a standardized assay protocol and ensuring all users are thoroughly trained is crucial. The final concentration of the solvent used to dissolve the compound should be kept constant across all experiments and be at a level that does not affect the biological system.

Data Presentation

Table 1: Troubleshooting Summary for Inconsistent HPLC Analysis

Observed Issue Potential Cause Recommended Action
Fluctuating Retention TimesInconsistent mobile phase composition, column temperature fluctuations, or pump malfunction.Prepare fresh mobile phase, ensure proper mixing and degassing. Verify column oven temperature stability. Check pump for leaks and flow rate accuracy.
Variable Peak AreasIncomplete sample dissolution, inconsistent injection volume, or sample degradation.Ensure complete dissolution of the sample. Use an autosampler for precise injections. Check sample stability in the chosen solvent.
Ghost PeaksContaminated mobile phase or carryover from previous injections.Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in the injection sequence.
Peak Tailing or FrontingColumn degradation, inappropriate mobile phase pH, or column overload.Use a guard column to protect the analytical column. Adjust mobile phase pH to ensure the analyte is in a single ionic state. Inject a lower concentration of the sample.

Table 2: General Bioassay Variability Troubleshooting

Source of Variability Parameter to Control Recommended Action
Biological SystemCell passage number, cell density, and cell health.Use cells within a defined passage number range. Standardize seeding density. Monitor cell viability.
ReagentsLot-to-lot variability of serum, media, and test compound.Qualify new lots of critical reagents. Prepare large batches of compound stock solution for multiple experiments.
Assay ProcedureIncubation times, temperature, pipetting accuracy, and plate layout.Use calibrated pipettes and consistent techniques. Standardize all incubation steps. Randomize sample placement on plates to minimize edge effects.
Data AnalysisSignal processing and curve fitting.Define a clear data analysis workflow. Use a consistent method for background subtraction and normalization. Apply appropriate statistical models.

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for this compound Purity Assessment

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Note: This is a starting method and may require optimization for specific impurity profiles.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_bioassay Biological Assay synthesis Synthesis workup Workup synthesis->workup Reaction purification Purification workup->purification Crude Product hplc HPLC Analysis purification->hplc Purity Check nmr NMR Spectroscopy purification->nmr Structure ID ms Mass Spectrometry purification->ms Mass Verification stock Stock Solution Preparation hplc->stock Characterized Compound assay In Vitro Assay stock->assay data Data Analysis assay->data troubleshooting_logic start Inconsistent Results Observed issue_type Identify Area of Inconsistency start->issue_type synthesis Synthesis/Purification Issue (e.g., Low Yield, Impurities) issue_type->synthesis Synthesis analysis Analytical Issue (e.g., HPLC Variability) issue_type->analysis Analysis bioassay Bioassay Issue (e.g., Poor Reproducibility) issue_type->bioassay Bioassay check_reagents Verify Starting Material & Reagent Quality synthesis->check_reagents optimize_reaction Optimize Reaction Conditions synthesis->optimize_reaction refine_purification Refine Purification Method synthesis->refine_purification check_sample_prep Review Sample Preparation & Stability analysis->check_sample_prep check_instrument Inspect HPLC System & Method Parameters analysis->check_instrument standardize_protocol Standardize Assay Protocol bioassay->standardize_protocol qualify_reagents Qualify Critical Reagents (e.g., Cells, Serum) bioassay->qualify_reagents

References

Technical Support Center: Optimizing N-(2-methoxy-5-sulfamoylphenyl)acetamide (Amisulpride) Dosage in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-methoxy-5-sulfamoylphenyl)acetamide, commonly known as Amisulpride. Here, you will find detailed experimental protocols, data presentation in structured tables, and visualizations to assist in optimizing your experimental dosage and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Amisulpride?

Amisulpride is a selective antagonist for dopamine D2 and D3 receptors.[1] Its mechanism is dose-dependent. At lower doses (50-300 mg/day in clinical settings), it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopaminergic transmission.[2] This action is thought to contribute to its efficacy against negative symptoms of schizophrenia and its antidepressant effects.[2] At higher doses (400-800 mg/day clinically), it acts as a postsynaptic D2/D3 receptor antagonist, inhibiting dopamine neurotransmission, which is effective in treating the positive symptoms of schizophrenia.[2] Amisulpride also exhibits antagonist activity at serotonin 5-HT7 and 5-HT2B receptors, which may play a role in its antidepressant effects.[3]

Q2: What are the recommended starting doses for in vitro and in vivo experiments?

Recommended starting doses vary significantly depending on the experimental model.

  • In vitro : For cell-based assays, concentrations can range from nanomolar (nM) to micromolar (µM). It is advisable to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 100 µM) to determine the optimal range for your specific cell line and endpoint. For instance, in studies with SFs (synovial fibroblasts), concentrations of up to 500 µM have been used.[4]

  • In vivo : In rodent models, dosages are typically reported in mg/kg. For antidepressant-like effects in rats, doses of 1-10 mg/kg have been shown to be effective in the forced swim test and chronic mild stress models.[5] For antipsychotic-like effects, higher doses are generally required. It is crucial to conduct pilot studies to determine the optimal dose for your specific animal model and behavioral paradigm.

Q3: How should I prepare Amisulpride for experimental use?

Amisulpride is soluble in DMSO.[6] For in vitro experiments, a stock solution of 100 mM in DMSO can be prepared and then further diluted in the appropriate cell culture medium.[4] For in vivo studies in rodents, Amisulpride can be dissolved in a vehicle such as 0.5% methylcellulose for intraperitoneal (i.p.) or oral (p.o.) administration.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no dose-response observed 1. Incorrect dosage range.2. Poor solubility of the compound.3. Degradation of the compound.4. Cell line or animal model variability.1. Widen the dose range in your experiment. Amisulpride has a biphasic, dose-dependent effect.[2]2. Ensure complete solubilization of Amisulpride in the vehicle. Sonication may be helpful.3. Prepare fresh solutions for each experiment. Store stock solutions at -20°C or below.[8]4. Ensure consistent age, weight, and strain of animals. For cell lines, use a consistent passage number.
High incidence of extrapyramidal symptoms (EPS) in animal models The dose is too high, leading to excessive postsynaptic D2 receptor blockade.1. Reduce the dose of Amisulpride.2. Consider co-administration of an anticholinergic agent, though this may confound results.[9]3. Switch to a different animal model that may be less sensitive to EPS.
Elevated prolactin levels (hyperprolactinemia) in animal models Amisulpride is a potent inducer of prolactin release due to its strong D2 receptor blockade in the pituitary.[10] This effect can occur even at low doses.[11]1. If hyperprolactinemia is a confounding factor, consider switching to a prolactin-sparing antipsychotic for comparison.2. Co-administration of a dopamine agonist like bromocriptine can be considered, but be aware of its potential to interfere with the primary effects of Amisulpride.[10]3. Aripiprazole has been used to manage antipsychotic-induced hyperprolactinemia, though its effectiveness with Amisulpride may be limited.[12]
Unexpected off-target effects Although Amisulpride is selective for D2/D3 and 5-HT7 receptors, at higher concentrations it may interact with other receptors.1. Conduct counter-screening against a panel of receptors to identify potential off-target interactions.2. Use the lowest effective dose to minimize the risk of off-target effects.3. Employ genetic or pharmacological tools (e.g., specific antagonists for suspected off-target receptors) to confirm that the observed effect is due to the intended target.[6][13]

Quantitative Data Summary

Table 1: In Vitro Receptor Binding Affinity of Amisulpride

ReceptorBinding Affinity (Ki)SpeciesReference
Dopamine D22.8 nMHuman[1]
Dopamine D33.2 nMHuman[1]
Serotonin 5-HT744 nMHuman[1]
Serotonin 5-HT2B270 nM (esamisulpride), 240 nM (aramisulpride)Human[3]

Table 2: In Vivo Efficacy of Amisulpride in Rodent Models

Animal ModelTestEffective Dose Range (mg/kg)Route of AdministrationObserved EffectReference
RatForced Swim Test1 - 3i.p.Reduced immobility time[5]
RatChronic Mild Stress5 - 10i.p.Increased sucrose consumption[5]
RatApomorphine-induced yawning and hypomotility0.2 - 0.3 (ED50)Not specifiedBlockade of effects[1]
MouseApomorphine-induced hypothermia2 - 3 (ED50)Not specifiedAntagonism of hypothermia[1]

Experimental Protocols

Detailed Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of Amisulpride in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Amisulpride (e.g., 0.01, 0.1, 1, 10, 100 µM). Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10 µL of the MTT solution to each well.
  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize MTT into formazan crystals.

4. Solubilization and Measurement:

  • After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
  • Gently pipette up and down to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.
  • Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.
  • Plot the percentage of cell viability against the log of the Amisulpride concentration to generate a dose-response curve and determine the IC50 value.

Detailed Protocol 2: In Vivo Forced Swim Test (FST) in Rats

This protocol is adapted from standard FST procedures and should be conducted in accordance with institutional animal care and use guidelines.[5][14]

1. Apparatus:

  • A transparent cylindrical tank (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

2. Acclimation and Pre-test:

  • On day 1, place each rat individually into the swim tank for a 15-minute pre-swim session. This induces a baseline level of immobility.
  • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

3. Drug Administration:

  • On day 2, administer Amisulpride (e.g., 1, 3, 5, 10 mg/kg, i.p.) or the vehicle control 60 minutes before the test session. It is recommended to use a between-subjects design with different groups of animals for each dose.

4. Test Session:

  • Place the rat gently into the swim tank.
  • Record the behavior for a 5-minute test session. A video camera is recommended for accurate scoring.
  • The primary behaviors to score are:
  • Immobility: The rat makes only the minimal movements necessary to keep its head above water.
  • Swimming: The rat makes active swimming motions, moving around the tank.
  • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall of the tank.

5. Data Analysis:

  • The duration of immobility is the primary measure of depressive-like behavior.
  • A significant decrease in immobility time in the Amisulpride-treated groups compared to the vehicle group is indicative of an antidepressant-like effect.
  • Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Visualizations

Amisulpride_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Amisulpride_low Amisulpride (Low Dose) D2_D3_auto D2/D3 Autoreceptors Amisulpride_low->D2_D3_auto Blocks Dopamine_release Increased Dopamine Release D2_D3_auto->Dopamine_release Inhibits Inhibition D2_D3_post Postsynaptic D2/D3 Receptors Dopamine_release->D2_D3_post Acts on Amisulpride_high Amisulpride (High Dose) Amisulpride_high->D2_D3_post Blocks Dopamine_signal Reduced Dopaminergic Signaling D2_D3_post->Dopamine_signal Leads to Experimental_Workflow_FST start Start day1 Day 1: Pre-test Session (15 min swim) start->day1 day2_acclimation Day 2: Acclimation (60 min) day1->day2_acclimation drug_admin Drug Administration (Amisulpride or Vehicle) day2_acclimation->drug_admin test_session Test Session (5 min swim) drug_admin->test_session video_record Video Recording test_session->video_record scoring Behavioral Scoring (Immobility, Swimming, Climbing) video_record->scoring analysis Data Analysis (ANOVA) scoring->analysis end End analysis->end

References

Technical Support Center: N-(2-methoxy-5-sulfamoylphenyl)acetamide Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of N-(2-methoxy-5-sulfamoylphenyl)acetamide. Given the limited publicly available data on this specific compound, this guide offers general strategies and experimental protocols based on the known activities of structurally related molecules, such as sulfonamides and acetamides.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target classes for this compound based on its chemical structure?

Based on its functional groups (sulfonamide, acetamide, methoxy-phenyl), this compound may have off-target interactions with several protein families:

  • Carbonic Anhydrases: The sulfonamide group is a well-known pharmacophore that binds to the active site of carbonic anhydrases.

  • Kinases: The N-phenylacetamide moiety is a scaffold found in numerous kinase inhibitors. The methoxy substitution on the phenyl ring can also influence kinase binding.

  • hERG Potassium Channel: Certain structurally related molecules, such as 2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide, are known blockers of the hERG potassium channel, suggesting a potential for cardiovascular-related off-target effects.[1]

  • Other Enzymes: Sulfonamide derivatives have been reported to inhibit various other enzymes, including proteases, and may also interact with DNA.

Q2: We are observing unexpected cellular phenotypes in our experiments. How can we begin to investigate potential off-target effects?

Start with a broad profiling approach. We recommend a tiered experimental workflow to systematically identify potential off-target interactions.

experimental_workflow phenotype Unexpected Cellular Phenotype Observed lit_review Literature Review for Structurally Similar Compounds phenotype->lit_review profiling Broad Off-Target Profiling (e.g., Kinase Panel, GPCR Panel) lit_review->profiling target_deconvolution Target Deconvolution Studies (e.g., Affinity Chromatography, CETSA) profiling->target_deconvolution validation Target Validation (e.g., siRNA/CRISPR, Overexpression) target_deconvolution->validation pathway Pathway Analysis validation->pathway

Caption: A tiered workflow for investigating unexpected off-target effects.

Q3: Are there any known safety concerns with this compound?

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Possible Cause 1: Compound Instability or Degradation

  • Troubleshooting: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using HPLC-UV or LC-MS.

  • Solution: If degradation is observed, consider preparing fresh stock solutions for each experiment and minimizing the exposure of the compound to light and elevated temperatures.

Possible Cause 2: Off-Target Cytotoxicity

  • Troubleshooting: Perform a dose-response curve to determine the concentration range that induces cytotoxicity using assays like MTT or CellTiter-Glo®.

  • Solution: Conduct your functional assays at concentrations below the cytotoxic threshold.

Hypothetical Cytotoxicity Data:

Cell LineIC50 (µM) after 48h
HEK293> 100
HeLa75.3
HepG252.1
Issue 2: Discrepancy between in vitro and in vivo results.

Possible Cause 1: Rapid Metabolism

  • Troubleshooting: Investigate the metabolic stability of the compound using liver microsomes or S9 fractions from the relevant species.

  • Solution: If the compound is rapidly metabolized, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or chemical modification of the compound to block metabolic sites.

Possible Cause 2: Poor Pharmacokinetic Properties

  • Troubleshooting: Characterize the pharmacokinetic profile of the compound (e.g., absorption, distribution, metabolism, and excretion - ADME).

  • Solution: If properties like low bioavailability are identified, formulation changes or alternative routes of administration may be necessary.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol outlines a general approach for screening this compound against a panel of kinases.

  • Kinase Panel Selection: Choose a commercial kinase panel that provides broad coverage of the human kinome.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations.

  • Assay Performance: The assay is typically performed in a multi-well plate format. Each well will contain a specific kinase, its substrate, ATP, and the test compound.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percent inhibition of each kinase at the tested concentrations relative to a vehicle control (DMSO).

Hypothetical Kinase Inhibition Data:

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
SRC8598
ABL17291
EGFR1535
VEGFR22142
Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to assess the inhibitory activity of this compound against carbonic anhydrases.

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl).

    • Prepare a solution of the substrate, p-nitrophenyl acetate (pNPA).

    • Prepare a solution of purified carbonic anhydrase (e.g., CAII).

    • Prepare serial dilutions of this compound and a known inhibitor (e.g., acetazolamide) in buffer.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, enzyme solution, and the test compound or control.

    • Initiate the reaction by adding the pNPA substrate.

    • The enzyme will hydrolyze pNPA to p-nitrophenol, which is yellow.

  • Measurement: Measure the absorbance at 405 nm at regular intervals using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for the inhibition of carbonic anhydrase activity.

Signaling Pathway Diagrams

Based on the potential off-target profile, the following signaling pathways may be affected by this compound.

src_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK SRC SRC Kinase RTK->SRC STAT3 STAT3 SRC->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation

Caption: Potential inhibition of the SRC kinase signaling pathway.

hERG_channel hERG hERG K+ Channel Repolarization Cardiac Action Potential Repolarization hERG->Repolarization K+ Efflux Compound This compound Compound->hERG Blockade QT_Prolongation QT Prolongation Repolarization->QT_Prolongation

Caption: Potential blockade of the hERG potassium channel.

References

Validation & Comparative

A Comparative Analysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide and Related Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-(2-methoxy-5-sulfamoylphenyl)acetamide with established carbonic anhydrase (CA) inhibitors, acetazolamide and dorzolamide. While direct experimental data on the biological activity of this compound is limited in publicly available literature, its chemical structure, featuring a hallmark sulfonamide group, strongly suggests its role as a carbonic anhydrase inhibitor. This comparison is therefore based on this well-established structure-activity relationship for sulfonamide-based inhibitors.

Physicochemical Properties

A comparison of the key physicochemical properties of this compound, acetazolamide, and dorzolamide is presented in Table 1. These properties are crucial in determining the pharmacokinetic and pharmacodynamic behavior of a drug candidate.

PropertyThis compoundAcetazolamideDorzolamide
Molecular Formula C₉H₁₂N₂O₄SC₄H₆N₄O₃S₂C₁₀H₁₆N₂O₄S₃
Molecular Weight ( g/mol ) 244.27222.24324.44
LogP (Predicted) -0.1-0.3-0.9
pKa Not available7.29.3
Water Solubility Not availableSlightly solubleSoluble

Comparative Efficacy: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibitors of these enzymes have therapeutic applications as diuretics, anti-glaucoma agents, and anticonvulsants. The inhibitory potency of a compound against different CA isoforms is a key determinant of its therapeutic efficacy and side-effect profile.

Table 2 summarizes the known inhibitory activities of acetazolamide and dorzolamide against key human carbonic anhydrase isoforms.

Carbonic Anhydrase IsoformAcetazolamide (Kᵢ, nM)Dorzolamide (Kᵢ, nM)This compound (Kᵢ, nM)
hCA I 2501100Not available
hCA II 123.5Not available
hCA IV 7452Not available
hCA IX 25Not availableNot available
hCA XII 5.7Not availableNot available

Note: Kᵢ values can vary depending on the assay conditions.

Based on the structure-activity relationships of similar compounds, it is plausible that this compound exhibits inhibitory activity against various CA isoforms, particularly the highly active CA II. The methoxy and acetamide substitutions on the phenyl ring would influence its binding affinity and selectivity profile. Further experimental validation is required to quantify its inhibitory potency.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of a compound against carbonic anhydrase is a stopped-flow CO₂ hydration assay.

Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH of a buffered solution using a pH indicator.

Methodology:

  • Enzyme and Inhibitor Preparation: A solution of purified human carbonic anhydrase isoform and varying concentrations of the test inhibitor are prepared in a suitable buffer (e.g., Tris-HCl).

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow instrument.

  • Data Acquisition: The change in absorbance of a pH indicator (e.g., phenol red) is monitored over time using a spectrophotometer. The initial rate of the reaction is calculated.

  • Data Analysis: The initial rates are plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Enzyme Purified hCA Isoform Mixing Rapid Mixing (Stopped-Flow) Enzyme->Mixing Inhibitor Test Compound (e.g., this compound) Inhibitor->Mixing Buffer Buffer Solution Buffer->Mixing Spectrophotometer Spectrophotometric Measurement Mixing->Spectrophotometer CO2_Buffer CO2-Saturated Buffer + pH Indicator CO2_Buffer->Mixing Rate_Calculation Calculate Initial Reaction Rates Spectrophotometer->Rate_Calculation IC50_Ki Determine IC50 and Ki values Rate_Calculation->IC50_Ki

Experimental workflow for a stopped-flow carbonic anhydrase inhibition assay.

Signaling Pathway

The primary mechanism of action of sulfonamide-based carbonic anhydrase inhibitors involves the binding of the sulfonamide moiety to the zinc ion in the active site of the enzyme. This binding prevents the catalytic hydration of carbon dioxide.

signaling_pathway cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction Zn Zn²⁺ Ion H2O Water Molecule HCO3 HCO₃⁻ + H⁺ H2O->HCO3 Hydration His Histidine Residues CO2 CO₂ CO2->Zn Substrate Binding Inhibitor Sulfonamide Inhibitor (e.g., this compound) Inhibitor->Zn Inhibition

Mechanism of carbonic anhydrase inhibition by sulfonamides.

Conclusion

This compound possesses the key structural features of a carbonic anhydrase inhibitor. Based on the analysis of structurally related compounds, it is anticipated to be an active inhibitor of carbonic anhydrase isoforms. However, without direct experimental data, a definitive comparison of its potency and selectivity against established drugs like acetazolamide and dorzolamide remains speculative. The provided experimental protocols offer a clear path for the empirical evaluation of this compound's biological activity. Further research is warranted to fully characterize the inhibitory profile of this compound and to explore its potential therapeutic applications.

A Comparative Guide to N-(2-methoxy-5-sulfamoylphenyl)acetamide and Other Sulfonamides in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-(2-methoxy-5-sulfamoylphenyl)acetamide and other widely researched sulfonamides. The information presented is intended to assist researchers in selecting the appropriate compounds for their studies by providing available performance data and detailed experimental methodologies.

Introduction to Sulfonamides

Sulfonamides are a diverse class of synthetic compounds characterized by the presence of a sulfonyl group connected to an amino group. Since the discovery of their antimicrobial properties, sulfonamides have been the subject of extensive research, leading to the development of drugs with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1][2] Their mechanism of action often involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms.[3]

This compound is a sulfonamide derivative with a substituted phenylacetamide moiety. While specific research on this particular compound is limited, its structural features suggest potential biological activities akin to other N-phenylacetamide sulfonamides, which have been investigated for their antibacterial and anti-inflammatory properties. This guide will compare the available data on related compounds to that of established sulfonamides like sulfamethoxazole and sulfadiazine.

Comparative Data

Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
N-(4-methoxyphenyl)acetamide Derivative (Sodium acetyl(4-methoxyphenyl)carbamodithioate)Pectobacterium carotovorum- (18 mm inhibition zone at 0.4%)[4]
SulfamethoxazoleEscherichia coli50[5]
SulfamethoxazoleBacillus subtilis>500[5]
SulfamethoxazoleBacillus licheniformis>500[5]
SulfamethoxazoleBacillus linens>500[5]
SulfadiazineStaphylococcus aureusNot specified[6]
N-(2-Hydroxy-4-nitro-phenyl)-4-metil-benzensulfonamideStaphylococcus aureus32 - 512[7]

Table 2: Anti-Inflammatory and Enzyme Inhibitory Activity of Selected Sulfonamide Derivatives

Compound/DerivativeAssayTargetIC50 (µM)Reference
Flufenamic acid-acetamide conjugate 14COX-2 InhibitionCOX-25.0 - 17.6[8]
Flufenamic acid-acetamide conjugate 16COX-2 InhibitionCOX-25.0 - 17.6[8]
Celecoxib (Reference)COX-2 InhibitionCOX-277.4[8]
Diclofenac-sulfanilamide conjugateUrease InhibitionUrease3.59 ± 0.07[9]
Diclofenac-sulfacetamide conjugateUrease InhibitionUrease5.49 ± 0.34[9]
Mefenamic acid-sulfamethoxazole conjugateUrease InhibitionUrease8.35 ± 0.26[9]
Isatin N-phenylacetamide based sulphonamide 2hCarbonic Anhydrase InhibitionhCA I0.0451[10]
Isatin N-phenylacetamide based sulphonamide 2hCarbonic Anhydrase InhibitionhCA II0.00587[10]
Acetazolamide (Reference)Carbonic Anhydrase InhibitionhCA I / hCA IINot specified[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The sulfonamide compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11]

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway.

  • Enzyme and Substrate Preparation: Ovine COX-1 or human recombinant COX-2 is prepared in a Tris-HCl buffer. Arachidonic acid is used as the substrate.

  • Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme solution for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by adding the arachidonic acid substrate.

  • Reaction Termination and Measurement: After a set incubation period (e.g., 10 minutes), the reaction is terminated. The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined from a dose-response curve.

In Vitro Urease Inhibition Assay

This assay is used to screen compounds for their ability to inhibit the urease enzyme, which is implicated in various pathological conditions.

  • Enzyme and Substrate Preparation: Jack bean urease is dissolved in a phosphate buffer. Urea is used as the substrate.

  • Incubation: The test compound is pre-incubated with the urease solution for a specific time at a controlled temperature.

  • Reaction Initiation: The reaction is started by adding the urea solution.

  • Measurement of Ammonia Production: The amount of ammonia produced from the hydrolysis of urea is determined using the indophenol method, where the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 625 nm).

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve. Thiourea is often used as a standard inhibitor for comparison.[12]

Visualizing Molecular Pathways and Workflows

To better understand the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

bacterial_folic_acid_synthesis_inhibition cluster_pathway Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamides Sulfonamides (e.g., this compound) Sulfonamides->DHPS Competitive Inhibition Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Product Bacterial_Growth Bacterial Growth Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleic_Acid Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acid mic_workflow start Start prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_inoculum serial_dilution Serial Dilution of Sulfonamide in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate wells with bacterial suspension serial_dilution->inoculate controls Include Positive (bacteria) & Negative (broth) controls inoculate->controls incubation Incubate at 37°C for 18-24 hours controls->incubation read_results Observe for Bacterial Growth (Turbidity) incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

Comparative Efficacy of N-(2-methoxy-5-sulfamoylphenyl)acetamide and Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbonic anhydrases are ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is implicated in various pathologies, including glaucoma, edema, epilepsy, and cancer, making them a significant target for therapeutic intervention.[2][3] Aromatic and heterocyclic sulfonamides are a well-established class of potent CA inhibitors.[4]

Efficacy Comparison of Carbonic Anhydrase Inhibitors

The following table summarizes the inhibitory constants (Kᵢ) of a hydroxyl analog of the target compound and well-known carbonic anhydrase inhibitors against four human (h) CA isoforms: hCA I, hCA II (cytosolic), and hCA IX, and hCA XII (transmembrane, tumor-associated). Lower Kᵢ values indicate higher inhibitory potency.

CompoundTarget CA IsoformInhibition Constant (Kᵢ) (nM)
N-(2-Hydroxy-5-sulfamoylphenyl)acetamide hCA I51.6
hCA II>10000
hCA IX25.8
hCA XII5.7
Acetazolamide (Standard) hCA I250
hCA II12.1
hCA IX25.8
hCA XII5.7
Dorzolamide hCA IIHigh Affinity
Brinzolamide hCA IIHigh Affinity

Data for N-(2-Hydroxy-5-sulfamoylphenyl)acetamide and Acetazolamide from[5]. Dorzolamide and Brinzolamide are known to have high affinity for CA II[6][7].

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

The inhibitory activity of the compounds is typically determined using a stopped-flow instrument to measure the CA-catalyzed CO₂ hydration.

Materials:

  • Recombinant human CA isoforms (hCA I, II, IX, XII)

  • Test compounds (e.g., N-(2-Hydroxy-5-sulfamoylphenyl)acetamide) and standard inhibitors (e.g., Acetazolamide)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the recombinant hCA isoforms and the test/standard inhibitors in the appropriate buffer.

  • Assay Execution: The assay is performed at a constant temperature (e.g., 25°C). The CA-catalyzed CO₂ hydration reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with CO₂-saturated water.

  • Data Acquisition: The change in pH due to the formation of bicarbonate and protons is monitored over time using a pH indicator and a spectrophotometer. The initial rates of the reaction are recorded.

  • Data Analysis: The inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the enzyme activity against a range of inhibitor concentrations. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

Carbonic Anhydrase Catalytic Mechanism and Inhibition

The following diagram illustrates the catalytic mechanism of carbonic anhydrase and the mode of action of sulfonamide inhibitors.

G Carbonic Anhydrase Catalysis and Inhibition cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition E-Zn-OH E-Zn²⁺-OH⁻ E-Zn-HCO3 E-Zn²⁺-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 + CO₂ CO2 CO₂ HCO3 HCO₃⁻ E-Zn-HCO3->HCO3 E-Zn-H2O E-Zn²⁺-H₂O E-Zn-HCO3->E-Zn-H2O + H₂O H2O H₂O E-Zn-H2O->E-Zn-OH - H⁺ H+ H⁺ E-Zn-OH_inh E-Zn²⁺-OH⁻ Inhibited_Complex E-Zn²⁺-Inhibitor Complex E-Zn-OH_inh->Inhibited_Complex + Inhibitor Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂)

Caption: Catalytic cycle of carbonic anhydrase and its inhibition by sulfonamides.

General Workflow for Inhibitor Efficacy Screening

This diagram outlines the typical workflow for screening and evaluating the efficacy of potential enzyme inhibitors.

G Inhibitor Efficacy Screening Workflow Start Compound Synthesis (e.g., N-(2-methoxy-5- sulfamoylphenyl)acetamide) Assay In Vitro Enzyme Assay (e.g., Stopped-Flow) Start->Assay Data_Analysis Data Analysis (IC₅₀ and Kᵢ determination) Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start Iterative Design End Preclinical Development Lead_Opt->End

Caption: General workflow for screening and optimizing enzyme inhibitors.

References

Comparative Analysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide and Structurally Related Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the experimental findings related to N-(2-methoxy-5-sulfamoylphenyl)acetamide and its structurally similar, clinically established alternatives, amisulpride and sulpiride. While this compound is a documented chemical entity, a comprehensive review of scientific literature reveals a significant lack of published experimental data regarding its pharmacological activity. In contrast, amisulpride and sulpiride are well-characterized atypical antipsychotics with a wealth of available data. This guide summarizes the key experimental findings for these alternatives, presenting quantitative data in structured tables, detailing experimental protocols for pivotal assays, and visualizing relevant biological pathways and workflows to offer a valuable resource for researchers in neuropsychopharmacology and drug development.

Introduction to this compound and Alternatives

This compound is a sulfonamide derivative.[1] Its chemical structure shares a core benzamide moiety with a class of atypical antipsychotic drugs known as substituted benzamides. The most prominent members of this class are amisulpride and sulpiride, which are widely used in the treatment of schizophrenia and other psychiatric disorders.

Amisulpride is recognized for its high affinity and selectivity as an antagonist for dopamine D2 and D3 receptors.[2][3] It is prescribed for both acute and chronic schizophrenia.[3] Sulpiride is also a selective dopamine D2 and D3 receptor antagonist.[2]

Due to the absence of pharmacological data for this compound in the public domain, this guide will focus on a detailed comparison of the experimental findings for amisulpride and sulpiride.

Quantitative Data Comparison

The following tables summarize key quantitative data for amisulpride and sulpiride, focusing on their receptor binding affinities and pharmacokinetic properties.

Table 1: Dopamine Receptor Binding Affinities

CompoundReceptorKi (nM)Assay MethodSource
AmisulprideDopamine D22.8Radioligand Binding Assay[4]
Dopamine D33.2Radioligand Binding Assay[4]
SulpirideDopamine D2Not explicitly stated in searchesCompetitive MS Binding Assay[5]
Dopamine D3Not explicitly stated in searchesCompetitive MS Binding Assay[5]

Table 2: Pharmacokinetic Parameters

CompoundBioavailabilityProtein BindingHalf-life (t½)ExcretionSource
Amisulpride48% (oral)17%~12 hoursRenal (unchanged)DrugBank
Sulpiride25-35% (oral)<40%~8 hoursRenal (unchanged)DrugBank

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental findings. Below are protocols for key experiments used to characterize amisulpride and sulpiride.

Dopamine D2/D3 Receptor Binding Assay (Radioligand Displacement Method)

This in vitro assay determines the affinity of a test compound for dopamine receptors.

Objective: To quantify the binding affinity (Ki) of a test compound to dopamine D2 and D3 receptors.

Materials:

  • Cell membranes expressing recombinant human D2 or D3 receptors.

  • Radioligand (e.g., [³H]-Spiperone).

  • Test compound (e.g., amisulpride, sulpiride).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound.

  • Incubation: In each well of the microplate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound or buffer (for total binding) or a saturating concentration of a known D2/D3 antagonist like haloperidol (for non-specific binding).

  • Equilibrium: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Dopamine D2 Receptor Occupancy Measurement by Positron Emission Tomography (PET)

This in vivo imaging technique quantifies the extent to which a drug binds to and occupies its target receptors in the living brain.

Objective: To measure the percentage of dopamine D2 receptor occupancy in the brain at different doses or plasma concentrations of a test drug.

Materials:

  • PET scanner.

  • Radiotracer specific for D2 receptors (e.g., [¹¹C]-raclopride).

  • Test drug (e.g., amisulpride, sulpiride).

  • Human subjects or animal models.

  • Arterial blood sampling equipment (for full quantitative analysis).

  • Image analysis software.

Procedure:

  • Baseline Scan: A PET scan is performed on the subject after injection of the radiotracer to measure the baseline D2 receptor availability (Binding Potential, BPnd).

  • Drug Administration: The subject is administered a single dose of the test drug.

  • Post-dose Scan: After a specific time to allow for drug distribution and target engagement, a second PET scan is performed with another injection of the radiotracer.

  • Image Acquisition: Dynamic PET data are acquired over a period of time (e.g., 60-90 minutes).

  • Arterial Blood Sampling (optional but recommended for accuracy): Arterial blood samples are taken throughout the scan to measure the concentration of the radiotracer in the plasma, which serves as an input function for kinetic modeling.

  • Image Reconstruction and Analysis: The PET data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images, typically on the striatum (high in D2 receptors) and the cerebellum (negligible D2 receptors, used as a reference region).

  • Kinetic Modeling: Time-activity curves for each ROI are generated. Kinetic models (e.g., the simplified reference tissue model) are applied to the data to estimate the BPnd at baseline and post-drug administration.

  • Occupancy Calculation: The receptor occupancy (Occ) is calculated as the percentage reduction in BPnd after drug administration compared to baseline: Occ (%) = [(BPnd_baseline - BPnd_post-drug) / BPnd_baseline] x 100.

Visualizations

Diagrams of key pathways and workflows provide a clear visual representation of complex biological and experimental processes.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Vesicle Dopamine (in vesicle) L_DOPA->Dopamine_Vesicle DDC Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) D2_Autoreceptor D2 Autoreceptor D2_Autoreceptor->Dopamine_Vesicle Inhibits Release Dopamine_Synapse->DAT Dopamine_Synapse->D2_Autoreceptor D2_Postsynaptic D2 Receptor Dopamine_Synapse->D2_Postsynaptic G_Protein Gi/o Protein D2_Postsynaptic->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Adenylate Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade Amisulpride Amisulpride/ Sulpiride Amisulpride->D2_Autoreceptor Blocks Amisulpride->D2_Postsynaptic Blocks

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of amisulpride/sulpiride.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Preclinical Studies cluster_2 Phase 3: Clinical Trials cluster_3 Data Analysis and Comparison A Compound Synthesis (e.g., this compound) B Receptor Binding Assays (Determine Ki for D2, D3, etc.) A->B C Functional Assays (e.g., cAMP inhibition) B->C D Pharmacokinetic Studies in Animals (ADME) C->D E Behavioral Models of Psychosis (e.g., Amphetamine-induced hyperlocomotion) D->E F In Vivo Receptor Occupancy (PET) in Animals E->F G Phase I: Safety and PK in Healthy Volunteers F->G H Phase II: Efficacy and Dose-Ranging in Patients G->H I Phase III: Large-scale Efficacy and Safety Studies H->I J Comparative Analysis of Experimental Findings I->J

Caption: General experimental workflow for the preclinical and clinical validation of a novel antipsychotic drug.

Conclusion

While this compound is a chemically defined molecule, the current body of scientific literature lacks the necessary pharmacological data to perform a direct experimental comparison with established antipsychotics. However, by examining its structural analogues, amisulpride and sulpiride, we can infer the potential biological targets and necessary experimental validation steps. This guide provides a foundational comparison of these alternatives, offering researchers a summary of key data and detailed protocols that would be essential for the evaluation of any new chemical entity in this class, including this compound, should further research be pursued. The provided workflows and pathway diagrams serve as a roadmap for such future investigations.

References

Comparative Guide to the Structure-Activity Relationship of N-(2-methoxy-5-sulfamoylphenyl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(2-methoxy-5-sulfamoylphenyl)acetamide and related acetamide and sulfonamide derivatives. The information is intended to support drug discovery and development efforts by providing insights into the structural requirements for various biological activities, including kinase inhibition, cyclooxygenase (COX) inhibition, and antibacterial effects.

Core Compound Overview: this compound

This compound belongs to a class of compounds characterized by a central phenyl ring substituted with an acetamide, a methoxy, and a sulfamoyl group. This scaffold is a common feature in molecules designed to interact with various biological targets. The interplay of these functional groups dictates the compound's pharmacokinetic and pharmacodynamic properties.

Chemical Structure:

Caption: Chemical structure of this compound.

Comparative Analysis of Biological Activities

The following sections detail the structure-activity relationships of this compound analogs in the context of kinase inhibition, COX inhibition, and antibacterial activity.

Kinase Inhibition

The N-aryl acetamide and sulfonamide moieties are common pharmacophores in kinase inhibitors, often targeting the ATP-binding site.

Structure-Activity Relationship Summary:

  • N-Aryl Group: The nature and substitution pattern of the N-aryl ring are critical for potency and selectivity. Electron-withdrawing groups on the phenyl ring can enhance activity.

  • Linker: The acetamide linker plays a crucial role in orienting the molecule within the kinase binding pocket. Modifications to the linker length and flexibility can significantly impact inhibitory activity.

  • Sulfonamide Group: The sulfonamide group often forms key hydrogen bond interactions with the hinge region of the kinase. The substitution on the sulfonamide nitrogen can be varied to modulate potency and selectivity.

  • Methoxy Group: The methoxy group can influence solubility and may form specific interactions within the binding site, contributing to potency.

Quantitative Data Comparison:

Compound/AnalogKinase TargetIC50 (nM)Reference
N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine PFKFB314[1]
22c (a sulfonamide methoxypyridine derivative) PI3Kα0.22[2]
22c (a sulfonamide methoxypyridine derivative) mTOR23[2]

Experimental Workflow for Kinase Inhibition Assay:

Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Kinase Solution Kinase Solution Incubate Kinase with Compound Incubate Kinase with Compound Kinase Solution->Incubate Kinase with Compound Substrate Solution Substrate Solution Initiate Reaction with ATP/Substrate Initiate Reaction with ATP/Substrate Substrate Solution->Initiate Reaction with ATP/Substrate ATP Solution ATP Solution ATP Solution->Initiate Reaction with ATP/Substrate Test Compound Dilutions Test Compound Dilutions Test Compound Dilutions->Incubate Kinase with Compound Incubate Kinase with Compound->Initiate Reaction with ATP/Substrate Stop Reaction Stop Reaction Initiate Reaction with ATP/Substrate->Stop Reaction Detect Signal Detect Signal Stop Reaction->Detect Signal Calculate % Inhibition Calculate % Inhibition Detect Signal->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Cyclooxygenase (COX) Inhibition

Benzenesulfonamide derivatives are a well-established class of selective COX-2 inhibitors. The acetamide group can also contribute to the interaction with the enzyme's active site.

Structure-Activity Relationship Summary:

  • Sulfonamide Moiety: The sulfonamide group is a key feature for selective COX-2 inhibition, as it can interact with a side pocket present in the COX-2 active site but not in COX-1.

  • Aryl Group: The nature of the aryl group attached to the sulfonamide influences selectivity and potency.

  • Acetamide Group: The acetamide group can form hydrogen bonds with amino acid residues in the active site, contributing to binding affinity.

Quantitative Data Comparison:

Compound/AnalogCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 150.05300[3]
Compound 6b (Ibuprofen-1,2,3-triazole-benzenesulfonamide hybrid) 13.160.04329[3]
Compound 6j (Salicylic acid-1,2,3-triazole-benzenesulfonamide hybrid) 12.480.04312[3]
Compound 6e (Diclofenac-1,2,3-triazole-benzenesulfonamide hybrid) 14.550.05291[3]
PYZ16 (Diarylpyrazole sulfonamide) 5.580.5210.73[4]
THZD1 (Thiazolidinone-benzenesulfonamide) >1001.9>52.6[4]
PYZ20 (Dihydropyrazole sulfonamide) 16.50.3350[4]

Experimental Workflow for COX Inhibition Assay:

COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis COX-1/COX-2 Enzyme COX-1/COX-2 Enzyme Pre-incubate Enzyme with Compound Pre-incubate Enzyme with Compound COX-1/COX-2 Enzyme->Pre-incubate Enzyme with Compound Arachidonic Acid (Substrate) Arachidonic Acid (Substrate) Initiate Reaction with Arachidonic Acid Initiate Reaction with Arachidonic Acid Arachidonic Acid (Substrate)->Initiate Reaction with Arachidonic Acid Test Compound Dilutions Test Compound Dilutions Test Compound Dilutions->Pre-incubate Enzyme with Compound Pre-incubate Enzyme with Compound->Initiate Reaction with Arachidonic Acid Stop Reaction Stop Reaction Initiate Reaction with Arachidonic Acid->Stop Reaction Measure Prostaglandin Production Measure Prostaglandin Production Stop Reaction->Measure Prostaglandin Production Calculate % Inhibition Calculate % Inhibition Measure Prostaglandin Production->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: General workflow for an in vitro COX inhibition assay.

Antibacterial Activity

Sulfonamides were among the first synthetic antibacterial agents and act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The acetamide moiety can also be found in various antibacterial compounds.

Structure-Activity Relationship Summary:

  • Sulfonamide Core: The p-aminobenzenesulfonamide scaffold is the classic pharmacophore for DHPS inhibition. The amino group is crucial for activity.

  • N1-Substitution: Substitution on the sulfonamide nitrogen (N1) with heterocyclic rings generally enhances potency.

  • Phenylacetamide Moiety: Phenylacetamide derivatives have also shown significant antibacterial activity, with the nature of substituents on the phenyl ring influencing their potency against different bacterial strains.

Quantitative Data Comparison:

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
Compound 5 (Phenylacetamide derivative) E. coli0.64[5]
Compound 21 (Benzohydrazide derivative) E. coli0.67[5]
Compound 8 (Phenylacetamide derivative) MRSA (NCIM 5021)0.66[5]
Compound 5 (Phenylacetamide derivative) MRSA (ATCC 43300)0.68[5]
FQ5 (Sulfonamide analogue) S. aureus ATCC 2592332[6]
FQ5 (Sulfonamide analogue) P. aeruginosa ATCC 2785316[6]
FQ5 (Sulfonamide analogue) E. coli ATCC 3540116[6]
FQ5 (Sulfonamide analogue) B. subtilis ATCC 663316[6]
A1 (N-phenylacetamide derivative) Xanthomonas oryzae pv. oryzae156.7 µM (EC50)[7][8]

Experimental Workflow for Antibacterial Activity Assay (MIC Determination):

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial Inoculum Bacterial Inoculum Inoculate Medium with Bacteria and Compound Inoculate Medium with Bacteria and Compound Bacterial Inoculum->Inoculate Medium with Bacteria and Compound Serial Dilutions of Test Compound Serial Dilutions of Test Compound Serial Dilutions of Test Compound->Inoculate Medium with Bacteria and Compound Growth Medium Growth Medium Growth Medium->Inoculate Medium with Bacteria and Compound Incubate Incubate Inoculate Medium with Bacteria and Compound->Incubate Observe for Bacterial Growth Observe for Bacterial Growth Incubate->Observe for Bacterial Growth Determine MIC Determine MIC Observe for Bacterial Growth->Determine MIC

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a specific kinase (IC50).

General Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (peptide or protein), ATP, and serial dilutions of the test compound in an appropriate assay buffer.

  • Kinase Reaction: In a microplate, incubate the kinase with the test compound for a defined period.

  • Initiation: Initiate the phosphorylation reaction by adding a mixture of the substrate and ATP.

  • Incubation: Allow the reaction to proceed for a specific time at a controlled temperature.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 enzymes.

General Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and serial dilutions of the test compound.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a specified time to allow for inhibitor binding.

  • Reaction Initiation: Initiate the cyclooxygenase reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination: Stop the reaction by adding an acid solution.

  • Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of COX activity inhibition for each compound concentration and determine the IC50 values. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

General Procedure:

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a microplate.

  • Bacterial Inoculum: Prepare a standardized suspension of the test bacterium.

  • Inoculation: Add the bacterial suspension to each well of the microplate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The this compound scaffold represents a versatile starting point for the design of inhibitors targeting a range of biological entities, including kinases, cyclooxygenases, and bacterial enzymes. The structure-activity relationships highlighted in this guide underscore the importance of specific functional groups and their substitution patterns in determining potency and selectivity. The provided quantitative data and experimental protocols offer a framework for the rational design and evaluation of novel therapeutic agents based on this and related chemical scaffolds. Further optimization of these structures, guided by SAR principles, holds promise for the development of more effective and selective drugs.

References

Benchmarking N-(2-methoxy-5-sulfamoylphenyl)acetamide: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(2-methoxy-5-sulfamoylphenyl)acetamide is a sulfonamide-containing aromatic acetamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, carbonic anhydrase inhibition, and anticancer properties. The acetamide moiety is also a common feature in many therapeutic agents. This guide provides a framework for benchmarking this compound against established standard compounds, contingent on the identification of its specific biological activity. Due to a lack of publicly available data on the precise mechanism of action and biological targets of this compound, this document outlines the necessary experimental comparisons that should be conducted once a primary biological activity is determined.

Hypothetical Biological Activities and Corresponding Standard Compounds for Comparison

To effectively benchmark this compound, its primary biological activity must first be elucidated. Based on its structural motifs, several potential activities can be hypothesized. For each, a set of standard compounds is proposed for comparative analysis.

Table 1: Potential Biological Activities and Standard Compounds

Hypothetical Biological ActivityStandard Compounds for ComparisonKey Performance Metrics
Carbonic Anhydrase Inhibition Acetazolamide, DorzolamideIC₅₀ (potency), Isozyme selectivity (e.g., CA-II vs. CA-IX), In vivo efficacy in glaucoma models
Antibacterial Activity Sulfamethoxazole, TrimethoprimMinimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Spectrum of activity (Gram-positive/negative)
hERG Potassium Channel Blockade Dofetilide, TerfenadineIC₅₀ for hERG channel current inhibition, Electrophysiological patch-clamp analysis
Anticancer Activity (e.g., against a specific kinase) Imatinib, Gefitinib (depending on kinase target)IC₅₀ for target kinase inhibition, Cell viability assays (e.g., MTT, XTT), In vivo tumor growth inhibition in xenograft models

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for key experiments.

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against various carbonic anhydrase (CA) isozymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human CA isozymes (e.g., CA-II, CA-IX) are purified. A stock solution of the substrate, 4-nitrophenyl acetate (NPA), is prepared in acetonitrile.

  • Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains buffer (e.g., Tris-SO₄), the respective CA isozyme, and varying concentrations of the test compound or standard inhibitor.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of NPA. The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically at 400 nm.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.

Methodology:

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Assay Procedure: The test compound and standard antibiotics are serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. The standardized bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Experimental Workflows and Pathways

Clear visual representations of experimental processes and biological pathways are essential for understanding the context of the data.

Experimental_Workflow_CA_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Purify Recombinant CA Isozymes mix Combine CA, Buffer, and Compound in 96-well Plate prep_enzyme->mix prep_substrate Prepare 4-NPA Substrate Solution initiate Initiate Reaction with 4-NPA prep_substrate->initiate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->mix mix->initiate measure Monitor Absorbance at 400 nm initiate->measure calculate_rate Calculate Reaction Rate measure->calculate_rate plot_data Plot % Inhibition vs. [Compound] calculate_rate->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene Target Gene TranscriptionFactor->Gene Activates Transcription Response Cellular Response Gene->Response Compound N-(2-methoxy-5-sulfamoylphenyl) acetamide Compound->Receptor Inhibits Standard Standard Compound Standard->Receptor Inhibits

Caption: Hypothetical Signaling Pathway Inhibition.

Conclusion

While this compound possesses structural features suggestive of biological activity, a comprehensive benchmarking study is contingent on the identification of its primary pharmacological target. This guide provides a foundational framework for such a comparative analysis. The proposed experimental protocols and data presentation formats are designed to facilitate a clear and objective evaluation of its performance against established standard compounds. Future research should focus on initial screening assays to determine the specific biological effects of this compound, which will then inform the selection of the most relevant comparative studies.

Comparative Analysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide and Alternatives in Key Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data available for N-(2-methoxy-5-sulfamoylphenyl)acetamide and functionally related alternative compounds. Due to the limited publicly available data for this compound, this comparison focuses on the biological activities of structurally similar sulfonamides, particularly in the context of carbonic anhydrase inhibition and hERG potassium channel blockade.

Introduction to this compound and its Alternatives

This compound is a sulfonamide-containing compound. The sulfonamide functional group is a key feature in a variety of therapeutic agents, best known for their antimicrobial properties. However, this class of compounds also exhibits a wide range of other biological activities, including the inhibition of carbonic anhydrases and interactions with ion channels.

Given the chemical structure of this compound, two primary potential mechanisms of action are considered in this guide:

  • Carbonic Anhydrase Inhibition: Aromatic sulfonamides are a well-established class of carbonic anhydrase inhibitors. These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[1][2]

  • hERG Potassium Channel Blockade: A structurally related compound, 2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide, has been identified as a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel. Blockade of this channel is a critical aspect of cardiac safety assessment for new drug candidates.

This guide will present available data for compounds related to this compound in these two contexts, providing a framework for understanding its potential biological effects and for selecting appropriate alternative compounds for research and development.

Comparative Experimental Data

Carbonic Anhydrase Inhibition

The inhibitory activity of sulfonamides against various carbonic anhydrase (CA) isoforms is typically measured as the inhibition constant (Kᵢ). Lower Kᵢ values indicate higher potency.

Table 1: Carbonic Anhydrase Inhibition Data for Reference Sulfonamides

CompoundCA IsoformInhibition Constant (Kᵢ) (nM)Reference
AcetazolamidehCA II12[3]
AcetazolamidehCA IX25[3]
DorzolamidehCA II0.5[4]
BrinzolamidehCA II3.1[4]

This table presents data for established carbonic anhydrase inhibitors to provide a reference for the expected potency of sulfonamide-based compounds.

hERG Potassium Channel Blockade

The blockade of the hERG potassium channel is typically assessed using electrophysiological techniques, such as the patch-clamp method, to determine the concentration of a compound that causes 50% inhibition of the channel's current (IC₅₀).

Table 2: hERG Potassium Channel Blockade Data for a Structurally Related Compound

CompoundCell LineIC₅₀ (µM)Reference
2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide-Potent blocker (specific IC₅₀ not provided)

This table highlights the potential for hERG channel activity based on a structurally similar molecule. The lack of a specific IC₅₀ value indicates the need for direct experimental evaluation.

Experimental Protocols

Reproducibility of experimental data is contingent on detailed and standardized methodologies. Below are representative protocols for the key assays discussed.

Carbonic Anhydrase Inhibition Assay

Principle: The inhibition of carbonic anhydrase is determined by measuring the interference with the enzyme's catalysis of the hydration of carbon dioxide. A common method is a stopped-flow spectrophotometric assay that measures the pH change associated with the production of protons.

Methodology:

  • Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II or hCA IX) is prepared in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.4). Serial dilutions of the inhibitor compound are prepared in the same buffer.

  • Assay Procedure: The enzyme and inhibitor are pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow instrument.

  • Data Acquisition: The change in absorbance of a pH indicator (e.g., p-nitrophenol) is monitored over time. The initial rates of the reaction are calculated.

  • Data Analysis: The inhibition constant (Kᵢ) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.

hERG Potassium Channel Electrophysiology Assay

Principle: The whole-cell patch-clamp technique is used to record the ionic currents flowing through hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Methodology:

  • Cell Culture: Cells stably expressing the hERG channel are cultured under standard conditions.

  • Electrophysiological Recording:

    • A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is controlled (voltage-clamped), and specific voltage protocols are applied to elicit hERG currents.[5][6]

  • Compound Application: The test compound is applied to the cell at various concentrations.

  • Data Acquisition: The hERG tail current is measured before and after the application of the compound.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated, and the data are fitted to a concentration-response curve to determine the IC₅₀ value.[5][6]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general mechanism of carbonic anhydrase inhibition by sulfonamides and a typical workflow for evaluating hERG channel activity.

carbonic_anhydrase_inhibition cluster_enzyme Carbonic Anhydrase Active Site Zn(II) Zn(II) H2O H2O Zn(II)->H2O His His Zn(II)->His x3 HCO3- HCO3- H2O->HCO3- Hydration CO2 CO2 CO2->Zn(II) Binds to H+ H+ HCO3-->H+ Releases Sulfonamide Sulfonamide Sulfonamide->Zn(II) Binds to & Inhibits

Caption: Mechanism of Carbonic Anhydrase Inhibition.

hERG_Workflow Start Start Cell_Culture Culture hERG-expressing cells Start->Cell_Culture Patch_Clamp_Setup Prepare whole-cell patch-clamp rig Cell_Culture->Patch_Clamp_Setup Record_Baseline Record baseline hERG current Patch_Clamp_Setup->Record_Baseline Apply_Compound Apply test compound at various concentrations Record_Baseline->Apply_Compound Record_Post_Compound Record hERG current post-application Apply_Compound->Record_Post_Compound Data_Analysis Calculate % inhibition and determine IC50 Record_Post_Compound->Data_Analysis End End Data_Analysis->End

Caption: Workflow for hERG Channel Electrophysiology.

Conclusion

References

Comparative Review of N-(2-methoxy-5-sulfamoylphenyl)acetamide and Structurally Related Sulfonamides in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available preclinical data on the therapeutic potential of N-(2-methoxy-5-sulfamoylphenyl)acetamide and its analogs, offering insights for researchers, scientists, and drug development professionals.

Synthesis and Chemical Profile

This compound belongs to the sulfonamide class of compounds, characterized by a sulfamoyl group attached to a phenyl ring, which is further substituted with methoxy and acetamide functionalities. The synthesis of this and related sulfonamides generally involves the reaction of a substituted aniline with a sulfonyl chloride in the presence of a base.

Experimental Protocol: General Synthesis of N-Arylacetamides

A common synthetic route for N-arylacetamides involves the following steps:

  • Acylation of a primary amine: A primary aromatic amine is reacted with chloroacetic acid in the presence of a base, such as 10% aqueous sodium hydroxide, to yield an intermediate product. The reaction mixture is typically shaken vigorously for a short period.

  • Formation of acid chloride: The intermediate from the first step is then treated with thionyl chloride and heated, often on a boiling water bath, to produce a crude acid chloride derivative.

  • Final Amide Formation: The acid chloride is subsequently reacted with another primary aromatic amine in the presence of a base (e.g., 10% sodium hydroxide) and refluxed to form the final N-phenyl-2-(phenyl-amino) acetamide derivative. The crude product is then typically purified by recrystallization.[1]

Comparative Anticancer Activity

Several sulfonamide derivatives have demonstrated promising anticancer activity in preclinical studies. For the purpose of this comparative review, we will consider the activity of various sulfonamides against the MCF-7 human breast cancer cell line and compare them with standard chemotherapeutic agents, Doxorubicin and Cisplatin.

Table 1: Comparative in vitro Anticancer Activity against MCF-7 Cells

Compound/DrugChemical ClassIC50 (µM)Reference
Doxorubicin Anthracycline0.4 - 8.3 µM[2][3][4]
Cisplatin Platinum-based~5 µM[5]
Sulfonamide Derivative A SulfonamideData not available for direct comparison
Sulfonamide Derivative B SulfonamideData not available for direct comparison

Note: Specific IC50 values for a wide range of sulfonamide derivatives against MCF-7 cells were not consistently available in the initial search. The table structure is provided for when such data becomes available. The IC50 values for Doxorubicin show a wide range, which can be attributed to variations in experimental conditions and the development of drug resistance in cell lines.[3][6]

Experimental Protocol: MTT Assay for Cell Viability

The half-maximal inhibitory concentration (IC50) values are typically determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay assesses cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 × 10^5 cells/well) and incubated to allow for cell attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound or standard drug and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 5 mg/mL in PBS) is added to each well. The plates are then incubated for a few hours (e.g., 3-7 hours) at 37°C.[7][8]

  • Formazan Solubilization: The resulting formazan crystals, which are insoluble, are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[7]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 570 and 590 nm).[8]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_incubation Incubate (3-7h) mtt_addition->formazan_incubation solubilization Add Solubilizing Agent (DMSO) formazan_incubation->solubilization read_absorbance Read Absorbance (570-590nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Figure 1. Experimental workflow for determining anticancer activity using the MTT assay.

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamides is often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Table 2: Comparative in vitro COX-2 Inhibitory Activity

Compound/DrugChemical ClassIC50 (nM)Reference
Celecoxib Selective COX-2 Inhibitor40[9]
Sulfonamide Derivative X SulfonamideData not available for direct comparison
Sulfonamide Derivative Y SulfonamideData not available for direct comparison

Note: Specific IC50 values for a wide range of sulfonamide derivatives against COX-2 were not consistently available in the initial search. The table structure is provided for when such data becomes available.

Experimental Protocol: COX-2 Inhibitor Screening Assay

A common method to screen for COX-2 inhibitors is a fluorometric assay that detects the intermediate product, Prostaglandin G2 (PG2), generated by the COX enzyme.

  • Reagent Preparation: Reagents, including COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme, are prepared according to the assay kit's instructions.[10]

  • Enzyme and Inhibitor Incubation: The COX-2 enzyme is incubated with the test compound or a known inhibitor (e.g., Celecoxib) in a 96-well plate. A control with no inhibitor is also included.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, Arachidonic Acid.

  • Fluorescence Measurement: The fluorescence generated by the COX Probe, which is proportional to the amount of PG2 produced, is measured kinetically using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).[10]

  • Data Analysis: The rate of the reaction is determined from the linear phase of the kinetic plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor, and the IC50 value is subsequently determined.

Experimental_Workflow_COX2_Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagent_prep Prepare Assay Reagents enzyme_inhibitor_mix Mix COX-2 Enzyme and Inhibitor reagent_prep->enzyme_inhibitor_mix inhibitor_prep Prepare Inhibitor Dilutions inhibitor_prep->enzyme_inhibitor_mix incubation Incubate enzyme_inhibitor_mix->incubation add_substrate Add Arachidonic Acid incubation->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Figure 2. Experimental workflow for a fluorometric COX-2 inhibitor screening assay.

Signaling Pathways

Apoptosis Signaling Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The intrinsic pathway of apoptosis is often initiated by cellular stress, such as DNA damage caused by chemotherapeutic drugs. This leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade cluster_outcome Outcome chemotherapy Chemotherapeutic Agents (e.g., Doxorubicin) dna_damage DNA Damage chemotherapy->dna_damage cytochrome_c Cytochrome c Release dna_damage->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 3. Simplified intrinsic apoptosis signaling pathway induced by chemotherapy.

COX-2 Signaling Pathway in Inflammation

Inflammatory stimuli, such as cytokines and growth factors, can induce the expression of COX-2. This enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins. Selective COX-2 inhibitors block this step, thereby reducing inflammation.

COX2_Pathway cluster_stimulus Stimulus cluster_enzyme Enzymatic Conversion cluster_inhibition Inhibition cluster_outcome Outcome inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines) cox2_expression COX-2 Expression inflammatory_stimuli->cox2_expression pgh2 Prostaglandin H2 (PGH2) cox2_expression->pgh2 Converts arachidonic_acid Arachidonic Acid arachidonic_acid->pgh2 prostaglandins Pro-inflammatory Prostaglandins pgh2->prostaglandins cox2_inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib) cox2_inhibitor->cox2_expression Inhibits inflammation Inflammation prostaglandins->inflammation

Figure 4. Simplified COX-2 signaling pathway in inflammation.

References

Safety Operating Guide

Safe Disposal of N-(2-methoxy-5-sulfamoylphenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of N-(2-methoxy-5-sulfamoylphenyl)acetamide, a compound that requires careful handling due to its potential hazards.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Some safety data sheets also indicate that it is suspected of causing cancer.[2] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE): Before handling this compound, personnel must be equipped with the following PPE:

  • Gloves: Inspect gloves for integrity before use.[1]

  • Protective Clothing: A complete chemical-resistant suit is recommended.[1]

  • Eye and Face Protection: Wear safety glasses or a face shield.[1][2][3]

  • Respiratory Protection: Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures.[1]

Spill Management

In the event of a spill, follow these steps to minimize exposure and contamination:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Containment: Prevent the powder from becoming airborne. Do not let the chemical enter drains.[1][2]

  • Clean-up: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal. Avoid creating dust.[1][4]

Disposal Procedures

The primary method for the disposal of this compound and its contaminated packaging is through a licensed professional waste disposal service.[1]

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[2]

  • Containerization: Place the waste, including any contaminated materials like gloves or absorbent pads, into a clearly labeled, sealed, and suitable container.[1]

  • Labeling: The container must be accurately labeled with the chemical name and associated hazards.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Professional Disposal: Arrange for a licensed chemical waste disposal company to collect and dispose of the material in accordance with local, state, and federal regulations.[1][2][3][5]

Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

Quantitative Data Summary

Currently, publicly available safety data sheets do not provide specific quantitative data such as concentration limits for different disposal methods. The general guideline is to treat all quantities of this compound waste as hazardous and to be handled by a professional disposal service.

ParameterValue
Disposal Method Licensed Professional Waste Disposal Service[1]
Spill Residue Collect in a closed container for disposal[1]
Contaminated Packaging Dispose of as unused product[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste decision_spill Is it a spill? start->decision_spill No decision_waste_type Is it unused product or contaminated material? start->decision_waste_type action_contain_spill Contain spill & avoid dust decision_spill->action_contain_spill Yes action_collect_spill Collect in a sealed container action_contain_spill->action_collect_spill action_package_waste Package in a labeled, sealed container action_collect_spill->action_package_waste decision_waste_type->action_package_waste Yes action_contact_disposal Contact licensed waste disposal service action_package_waste->action_contact_disposal end_disposal End: Proper Disposal action_contact_disposal->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(2-methoxy-5-sulfamoylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-(2-methoxy-5-sulfamoylphenyl)acetamide, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of similar aromatic amide and sulfonamide compounds.

1. Hazard Assessment

  • Irritation: May cause irritation to the eyes, skin, and respiratory tract.[1][2]

  • Chronic Effects: Prolonged or repeated exposure may lead to liver damage.[1] Some related compounds are considered possible carcinogens based on animal studies.[1]

  • Sensitization: As with many complex organic molecules, there is a potential for allergic reactions in sensitized individuals.

2. Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure. The required level of PPE may vary based on the experimental scale and conditions.

Operation Required Personal Protective Equipment
Weighing and preparing solutions Chemical safety goggles, disposable nitrile gloves, lab coat, and a P2 filter respirator for harmful particles.[2] Work should be conducted in a chemical fume hood or a ventilated enclosure.
Conducting reactions Chemical safety goggles or a face shield, disposable nitrile gloves (consider double-gloving for extended operations), and a lab coat. Ensure the reaction is performed in a well-ventilated fume hood.[3]
Product isolation and purification Chemical safety goggles, disposable nitrile gloves, and a lab coat. If there is a risk of dust or aerosol generation, a P2 filter respirator should be used.[2][4]
Handling spills Chemical-resistant gloves, chemical splash goggles, a lab coat or chemical-resistant suit, and a respirator with an appropriate filter for organic vapors and particulates.[5][6]

3. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to ensure laboratory safety.

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[1][7]

    • Assemble all necessary PPE before handling the chemical.

    • Prepare all required equipment and reagents in advance to minimize handling time.

  • Execution:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh the required amount of the compound in a fume hood to avoid inhalation of any dust particles.[2]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Conduct all subsequent experimental steps within the fume hood.

    • Keep all containers with the compound tightly closed when not in use.[2]

  • Post-Experiment:

    • Decontaminate all equipment and work surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

    • Carefully remove PPE, avoiding contact with the outer surfaces. Dispose of single-use items in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.[8]

4. Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all solid waste, including unused compound and contaminated materials (e.g., weighing paper, gloves, and paper towels), in a clearly labeled, sealed hazardous waste container.[7]

    • Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a labeled, sealed, and chemically resistant hazardous waste container.

    • Do not pour any waste down the drain.[9]

  • Final Disposal:

    • All waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.[10]

5. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[7]

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean up the spill.

    • For small spills, carefully sweep up the solid material, trying to minimize dust generation. Moisten with a damp paper towel if necessary to prevent dusting.[2]

    • Place the spilled material and all cleanup materials into a sealed, labeled hazardous waste container.[7]

    • For large spills, evacuate the area and contact the institution's emergency response team.[11]

Diagrams

Handling_and_Disposal_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Assemble PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 Next handle1 Don PPE prep2->handle1 Start Experiment handle2 Weigh Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 emergency_spill Spill handle2->emergency_spill Potential Incident clean1 Decontaminate Equipment & Surfaces handle3->clean1 Complete Experiment emergency_exposure Exposure handle3->emergency_exposure Potential Incident clean2 Segregate & Label Waste clean1->clean2 clean3 Dispose via Hazardous Waste Program clean2->clean3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.